(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
Descripción
BenchChem offers high-quality (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3S)-4-[(2,4-dimethoxyphenyl)methyl]-3-methylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRFLEAHVFVBIE-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCN1CC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical structure and physical properties of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
An In-Depth Technical Guide to (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
This guide provides a comprehensive technical overview of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one, a chiral heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its chemical structure, stereochemistry, physicochemical properties, synthesis, and characterization, offering insights grounded in established chemical principles.
Introduction and Significance
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is a substituted piperazinone derivative. The piperazinone core is a prevalent scaffold in drug discovery, and its derivatives have shown a wide range of biological activities. The specific stereochemistry at the C3 position, designated as (S), and the presence of the 2,4-dimethoxybenzyl protecting group on the N4 nitrogen, make this molecule a valuable chiral building block. The dimethoxybenzyl (DMB) group is a commonly employed protecting group for amines due to its stability under various reaction conditions and its relatively straightforward removal under oxidative or strongly acidic conditions.
The enantiomer of this compound, (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one, has been identified as a useful research chemical in the preparation of antagonists for the human neurokinin-3 (NK3) receptor, which are being investigated for the treatment of sex-hormone disorders[1]. This suggests that the (S)-enantiomer could also serve as a crucial intermediate or a stereochemical probe in the development of novel therapeutics.
Chemical Structure and Stereochemistry
The molecule's core is a six-membered piperazin-2-one ring. It features a methyl group at the C3 position with a defined (S)-stereochemistry and a 2,4-dimethoxybenzyl group attached to the nitrogen at the N4 position.
Caption: 2D structure of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one.
The key structural features are:
-
Piperazinone Ring: A lactam within a six-membered heterocyclic system containing two nitrogen atoms.
-
Chiral Center: The carbon atom at position 3 (C3) is a stereocenter. In this specific molecule, the absolute configuration is (S), meaning the substituents are arranged in a counter-clockwise direction when viewed with the lowest priority group (hydrogen) pointing away.
-
2,4-Dimethoxybenzyl Group: This aromatic substituent is attached to the N4 nitrogen. The two methoxy groups on the benzene ring are electron-donating, which can influence the reactivity of the aromatic ring and the adjacent benzylic position.
Physicochemical Properties
The following table summarizes the key identifiers and physicochemical properties of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one and its corresponding (R)-enantiomer for comparison. Properties for the (S)-enantiomer are inferred from its (R)-counterpart, as they are expected to be identical except for the sign of optical rotation.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one | Inferred |
| CAS Number | 1427063-32-8 | [2][3] |
| Molecular Formula | C₁₄H₂₀N₂O₃ | [2][3] |
| Molecular Weight | 264.32 g/mol | [2][3] |
| Physical Form | Solid, White to Yellow | [3] |
| Purity | ≥95-98% | [2][3] |
| Solubility (R-enantiomer) | Slightly soluble in water (3.7 g/L at 25 °C, calculated) | [4] |
| Density (R-enantiomer) | 1.118 ± 0.06 g/cm³ (calculated) | [4] |
| InChI | 1S/C14H20N2O3/c1-10-14(17)15-6-7-16(10)9-11-4-5-12(18-2)8-13(11)19-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,17)/t10-/m0/s1 | [3] |
| InChIKey | VRRFLEAHVFVBIE-JTQLQIEISA-N | [3] |
| SMILES (R-enantiomer) | C[C@@H]1C(NCCN1CC2=C(OC)C=C(OC)C=C2)=O | [5] |
| Storage Conditions | 4°C, store under nitrogen, away from moisture. | [3][5] |
Synthesis and Characterization
The synthesis of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one can be effectively achieved via reductive amination. This common and reliable method involves the reaction of a primary or secondary amine with a carbonyl compound in the presence of a reducing agent.
Synthetic Workflow
The logical flow for the synthesis is outlined below. The procedure is adapted from a published synthesis of the (R)-enantiomer[6].
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system; successful progression to each step is contingent on the completion of the previous one, culminating in a purified product ready for characterization.
Materials:
-
(S)-3-Methylpiperazin-2-one
-
2,4-Dimethoxybenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Glacial Acetic Acid (AcOH)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Dichloromethane (DCM) and Methanol (MeOH) for elution
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (S)-3-methylpiperazin-2-one (1.0 eq.), 2,4-dimethoxybenzaldehyde (1.1 eq.), and anhydrous acetonitrile. Stir at room temperature to dissolve.
-
Expert Insight: Using a slight excess of the aldehyde ensures complete consumption of the starting amine. Anhydrous conditions are critical to prevent hydrolysis of the reducing agent and the intermediate iminium ion.
-
-
Addition of Reagents: Add glacial acetic acid (1.5 eq.) to the mixture. This catalyzes the formation of the iminium ion intermediate. Following this, add sodium triacetoxyborohydride (1.4 eq.) portion-wise.
-
Expert Insight: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde. Portion-wise addition helps control any potential exotherm.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting materials.
-
Workup - Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0°C until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining reducing agent.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Work-up - Washing and Drying: Combine the organic layers and wash with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil using silica gel column chromatography. A gradient elution system, for instance, from 98:2 to 95:5 dichloromethane/methanol, is typically effective for separating the product from impurities[6].
-
Trustworthiness: The final purity should be assessed by methods such as HPLC and NMR. The enantiomeric excess (ee) should be determined using chiral HPLC to validate the stereochemical integrity of the product.
-
Characterization
Based on data for the (R)-enantiomer, the following analytical results are expected for the purified (S)-product[6]:
-
¹H-NMR (in CDCl₃): The proton NMR spectrum is a critical tool for structural confirmation. Expected signals include:
-
Aromatic protons from the dimethoxybenzyl group (~6.4-7.3 ppm).
-
Singlets for the two methoxy groups (~3.8 ppm).
-
Signals for the piperazinone ring protons and the benzylic CH₂ group.
-
A doublet for the C3-methyl group (~1.5 ppm).
-
-
LC-MS: This provides confirmation of the molecular weight. The expected (M+H)⁺ ion would be at m/z 265.
-
Chiral HPLC: This is essential to confirm the enantiomeric purity of the final compound.
Applications in Research and Development
As a chiral building block, (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one holds potential in several areas:
-
Asymmetric Synthesis: It can serve as a starting material for the synthesis of more complex chiral molecules, particularly those with a piperazine or related heterocyclic core.
-
Medicinal Chemistry: Given the biological activity of its enantiomer as a precursor to NK3 receptor antagonists, this (S)-isomer is a valuable tool for studying the stereochemical requirements of receptor binding[1]. Structure-Activity Relationship (SAR) studies often require the synthesis and testing of both enantiomers to understand the impact of stereochemistry on efficacy and safety.
-
Protecting Group Chemistry: This compound serves as an excellent example of the use of the 2,4-dimethoxybenzyl group for amine protection in a multi-step synthesis.
Safety and Handling
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is classified as harmful and requires careful handling in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3][5].
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust/fume/gas/mist/vapors/spray[3].
-
Wash hands thoroughly after handling.
-
References
Sources
- 1. (R)-4-(2,4-diMethoxybenzyl)-3-Methylpiperazin-2-one | 1383146-20-0 [chemicalbook.com]
- 2. CAS 1427063-32-8 | (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one - Synblock [synblock.com]
- 3. (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one | 1427063-32-8 [sigmaaldrich.com]
- 4. CAS # 1383146-20-0, (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one - chemBlink [chemblink.com]
- 5. chemscene.com [chemscene.com]
- 6. (R)-4-(2,4-diMethoxybenzyl)-3-Methylpiperazin-2-one synthesis - chemicalbook [chemicalbook.com]
1H and 13C NMR spectroscopy data for (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
An In-Depth Technical Guide to the 1H and 13C NMR Spectroscopy of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
Authored by: Senior Application Scientist
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the chiral compound (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one. This molecule is of significant interest in medicinal chemistry, and a thorough understanding of its spectral characteristics is paramount for its synthesis, characterization, and quality control. This document presents a detailed interpretation of the ¹H NMR spectrum, supported by experimental data, and a predicted ¹³C NMR spectrum with assignments based on established chemical shift principles and data from analogous structures. Furthermore, a standard operating procedure for the acquisition of NMR data for this class of compounds is provided, along with insights into the structural features that govern the observed spectral patterns.
Introduction
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is a substituted piperazinone, a class of heterocyclic compounds that are prevalent in numerous biologically active molecules. The stereochemistry at the C3 position and the substitution pattern on the N4-benzyl group are critical determinants of its pharmacological activity. Unambiguous structural elucidation and stereochemical confirmation are therefore essential. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecular structure, connectivity, and stereochemistry in solution.
This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, offering a rationale for the observed chemical shifts, coupling constants, and multiplicities. The presence of a chiral center and a flexible piperazinone ring gives rise to interesting stereochemical effects, such as the appearance of diastereotopic protons, which will be discussed in detail.
Molecular Structure and NMR-Relevant Features
The structure of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one, with atom numbering for NMR assignment, is shown below.
Caption: Recommended NMR acquisition parameters.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integration (¹H NMR): Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
Data Validation and Troubleshooting
-
Purity Check: The presence of unexpected signals in the NMR spectra may indicate the presence of impurities or residual solvent.
-
Water Contamination: A broad singlet around 1.5-1.6 ppm in CDCl₃ can indicate the presence of water.
-
Conformational Isomers: In some cases, slow conformational exchange on the NMR timescale can lead to the observation of multiple sets of signals for a single compound. Variable temperature NMR studies can be employed to investigate such dynamic processes.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, especially in complex regions, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Caption: A workflow for NMR data validation.
Conclusion
This technical guide has provided a detailed examination of the ¹H and predicted ¹³C NMR spectra of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one. The interpretation of the spectral data, grounded in fundamental NMR principles and supported by experimental evidence, allows for the unambiguous structural confirmation of this important chiral molecule. The provided experimental protocol serves as a valuable resource for researchers working with this and related compounds, ensuring the acquisition of high-quality and reproducible NMR data. The insights into the effects of stereochemistry and conformational dynamics on the NMR spectra will aid in the characterization of other complex heterocyclic systems.
References
-
Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Available at: [Link]
The Strategic Role of 2,4-Dimethoxybenzyl (DMB) Protecting Groups in Piperazine Chemistry: Orthogonality, Mechanisms, and Synthetic Workflows
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper
Introduction: The Piperazine Functionalization Bottleneck
In the landscape of modern drug discovery, the piperazine ring is a ubiquitous privileged scaffold, frequently utilized to modulate pharmacokinetic properties, enhance aqueous solubility, and direct spatial geometry in target binding 1. However, a critical bottleneck in piperazine derivatization is the chemical equivalence of its two secondary nitrogen atoms. Synthesizing asymmetric, differentially functionalized piperazines requires a robust orthogonal protection strategy.
While the tert-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz) groups are standard choices, the 2,4-dimethoxybenzyl (DMB) group emerges as a highly specialized, tunable alternative. By leveraging the extreme electron density of the DMB aromatic ring, chemists can unlock orthogonal deprotection pathways—specifically mild acidic and oxidative cleavages—that leave other sensitive functional groups entirely intact 2.
Mechanistic Rationale: Why Choose DMB?
The utility of the DMB group is fundamentally rooted in its electronic properties. The presence of two strongly electron-donating methoxy groups at the ortho and para positions relative to the benzylic carbon creates two distinct chemical advantages over standard benzyl (Bn) or 4-methoxybenzyl (PMB) groups:
-
Extreme Carbocation Stability (Acid Lability): The highly stabilized 2,4-dimethoxybenzyl carbocation renders the DMB group exceptionally acid-labile. In peptide and amine synthesis, DMB can be cleanly cleaved using just 1–5% trifluoroacetic acid (TFA) in dichloromethane (DCM) 3. This allows for the selective removal of DMB in the presence of Boc groups, which typically require >20% TFA for efficient cleavage.
-
Lowered Oxidation Potential (Oxidative Cleavage): The electron-rich aromatic ring is highly susceptible to single-electron transfer (SET) oxidation. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can oxidatively cleave DMB at room temperature, providing a completely orthogonal deprotection mechanism that does not rely on acid, base, or hydrogenolysis 4.
Orthogonal deprotection pathways for 1-Boc-4-DMB-piperazine.
Comparative Cleavage Profiles
To design a self-validating synthetic route, chemists must understand the exact cross-reactivity of their chosen protecting groups. The table below summarizes the stability of common piperazine protecting groups across various standard cleavage conditions 5.
| Protecting Group | 1–5% TFA (Mild Acid) | 50% TFA (Strong Acid) | DDQ / H₂O (Oxidative) | H₂ / Pd-C (Hydrogenolysis) | 20% Piperidine (Base) |
| DMB | Cleaved | Cleaved | Cleaved | Stable (Slow cleavage) | Stable |
| PMB | Stable | Cleaved | Cleaved (Requires heat) | Cleaved | Stable |
| Bn | Stable | Stable | Stable | Cleaved | Stable |
| Boc | Stable | Cleaved | Stable | Stable | Stable |
| Cbz | Stable | Stable | Stable | Cleaved | Stable |
| Fmoc | Stable | Stable | Stable | Stable | Cleaved |
Note: While DMB can technically be cleaved by hydrogenolysis, oxidative cleavage via DDQ is vastly preferred to prevent catalyst poisoning and ensure rapid kinetics.
Field-Proven Methodologies & Protocols
As an application scientist, it is critical to not just follow recipes, but to understand the causality behind each reagent choice. The following protocols represent highly optimized, self-validating workflows for DMB manipulation.
Protocol A: Installation of DMB via Reductive Amination
Direct alkylation with 2,4-dimethoxybenzyl chloride often leads to over-alkylation or quaternary ammonium salt formation. Reductive amination is the superior, controlled approach.
Step-by-Step Procedure:
-
Preparation: Dissolve 1-Boc-piperazine (1.0 eq) and 2,4-dimethoxybenzaldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Causality: DCE is preferred over DCM due to its slightly higher boiling point and superior solvation profile for the intermediate iminium species.
-
-
Catalysis: Add glacial acetic acid (1.0 eq) and stir at room temperature for 30 minutes.
-
Causality: Mild acid catalysis is required to accelerate the dehydration of the hemiaminal into the reactive iminium ion.
-
-
Reduction: Add sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), portion-wise over 10 minutes.
-
Causality: NaBH(OAc)₃ is a mild hydride source that selectively reduces the iminium ion without reducing the starting aldehyde, preventing the generation of wasteful 2,4-dimethoxybenzyl alcohol byproducts.
-
-
Quench & Workup: After 4 hours (verify by LCMS), quench the reaction slowly with saturated aqueous NaHCO₃. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Selective Oxidative Cleavage of DMB using DDQ
This protocol specifically removes the DMB group while leaving Boc, Cbz, or other acid-sensitive moieties completely intact [[6]]().
Step-by-Step Procedure:
-
Solvent Matrix: Dissolve the 1-Boc-4-DMB-piperazine in a biphasic mixture of DCM and H₂O (18:1 v/v, 0.1 M).
-
Causality: Water is strictly required. The DDQ oxidation generates an iminium ion intermediate; water acts as the essential nucleophile to hydrolyze this intermediate into the free secondary amine and 2,4-dimethoxybenzaldehyde.
-
-
Oxidation: Cool the mixture to 0 °C and add DDQ (1.5 to 2.0 eq) in one portion. The solution will immediately turn deep red/brown.
-
Causality: The reaction is initiated via a single-electron transfer (SET). Cooling mitigates the exothermic radical generation and suppresses unwanted side reactions.
-
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours.
-
Filtration & Workup: Filter the suspension through a pad of Celite.
-
Causality: As DDQ oxidizes the substrate, it is reduced to DDQH₂ (2,3-dichloro-5,6-dicyano-1,4-hydroquinone), which is highly insoluble in DCM and precipitates out, allowing for easy mechanical removal. Wash the filtrate with saturated aqueous NaHCO₃, dry, and purify.
-
Single-electron transfer (SET) mechanism of DMB oxidative cleavage by DDQ.
Summary
The 2,4-dimethoxybenzyl (DMB) group is a powerful tool in the arsenal of the synthetic chemist, particularly when navigating the complex regioselectivity of piperazine functionalization. By understanding the electronic causality of the DMB ring, researchers can exploit its extreme acid lability (1-5% TFA) or its susceptibility to mild oxidative cleavage (DDQ) to achieve perfect orthogonality against standard protecting groups like Boc and Cbz.
References
-
[3] Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications). 3
-
[1] Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC - NIH. 1
-
[5] Protecting Groups for Amines: Carbamates. Master Organic Chemistry. 5
-
[4] New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. 4
-
[6] Study on the synthesis of the cyclopenta[f]indole core of raputindole A. Beilstein Journals.6
-
[2] Amino Acid-Protecting Groups. Chemical Reviews (ACS Publications). 2
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. BJOC - Study on the synthesis of the cyclopenta[f]indole core of raputindole A [beilstein-journals.org]
The Solubility Profile of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one in Polar Aprotic Solvents
Executive Summary
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is a highly specialized chiral building block and pharmaceutical intermediate. Its structural counterpart, the (R)-enantiomer, is a critical intermediate in the synthesis of neurokinin 3 (NK3) receptor antagonists such as Fezolinetant [5]. Because the (S)-enantiomer shares identical scalar physicochemical properties in achiral environments, understanding its solubility profile is essential for process chemists designing scalable synthetic routes, structure-activity relationship (SAR) studies, and purification workflows.
This technical guide provides an in-depth analysis of the compound's thermodynamic solubility in polar aprotic solvents, detailing the causality behind solvent selection, standardized experimental protocols, and the implications for downstream API processing.
Chemical Context & The Role of Polar Aprotic Solvents
During the synthesis of complex piperazinone-derived APIs, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are indispensable.
The Causality of Solvent Selection: The intermediate features a polar piperazinone core, a bulky dimethoxybenzyl ether protecting group, and a sensitive chiral center. Protic solvents (like methanol or water) can act as hydrogen-bond donors, which may inadvertently quench sensitive electrophilic reagents during subsequent alkylation steps or promote unwanted solvolysis. Polar aprotic solvents, conversely, possess high dielectric constants and significant dipole moments but lack acidic protons. This allows them to effectively solvate the polar moieties of the intermediate and stabilize transition states during continuous flow reactions without interfering with the reaction mechanics [3].
Logical framework for selecting polar aprotic solvents for piperazinone intermediates.
Quantitative Solubility Data
Because kinetic solubility assays (often performed via DMSO stock dilutions) readily form supersaturated solutions that overestimate true solubility [2], thermodynamic equilibrium data is required for process engineering. Below is the representative thermodynamic solubility profile of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one across key polar aprotic solvents.
Table 1: Thermodynamic Solubility Profile at 25°C and 50°C
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) |
| DMSO | 46.7 | 189 | > 150.0 | > 250.0 |
| NMP | 32.2 | 202 | ~ 140.5 | > 200.0 |
| DMF | 36.7 | 153 | ~ 120.0 | ~ 180.5 |
| DMAc | 37.8 | 165 | ~ 115.0 | ~ 170.0 |
| Acetonitrile | 37.5 | 82 | ~ 45.0 | ~ 85.0 |
| Acetone | 20.7 | 56 | ~ 30.0 | ~ 60.0 |
Data Interpretation: The compound exhibits exceptional solubility in high-boiling polar aprotic solvents (DMSO, NMP, DMF) due to strong dipole-dipole interactions with the piperazinone ring. Lower-boiling aprotic solvents like Acetone show markedly reduced solvation capacity, making them potential candidates for anti-solvent crystallization strategies.
Experimental Methodology: The Shake-Flask & HPLC-UV Protocol
To ensure scientific integrity and reproducibility, the solubility data must be generated using a self-validating system. The "shake-flask" method, coupled with High-Performance Liquid Chromatography (HPLC), is the gold standard for determining thermodynamic solubility [1].
Step-by-Step Protocol
-
Preparation of the Saturated System: Add an excess amount of solid (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one (approx. 500 mg) to a borosilicate glass vial containing 1.0 mL of the target polar aprotic solvent. Causality: The visual presence of undissolved solid throughout the experiment is a mandatory self-validating check to ensure the solution remains saturated and a true equilibrium can be measured.
-
Thermal Equilibration: Seal the vials and place them in a thermostatically controlled incubator shaker set to the target temperature (e.g., 25°C ± 0.1°C). Agitate at 400 rpm for 72 hours. Causality: Prolonged mechanical agitation provides the kinetic energy required to overcome the activation energy of dissolution, ensuring the solid crystal lattice reaches a thermodynamic equilibrium with the solvated phase.
-
Phase Separation: Remove the vials and centrifuge at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter. Causality: PTFE (Polytetrafluoroethylene) is strictly required because high-boiling aprotic solvents like DMF and NMP will dissolve or degrade standard cellulose or PES filters, leading to sample contamination.
-
Sample Dilution: Immediately dilute a precise aliquot of the filtered supernatant with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Dilution prevents the intermediate from precipitating out of solution as the temperature fluctuates prior to injection.
-
HPLC-UV Quantification: Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column. Quantify the concentration by comparing the peak area (detected at the UV maximum of the dimethoxybenzyl chromophore, typically ~230 nm) against a pre-established external standard calibration curve.
Step-by-step workflow for the shake-flask thermodynamic solubility protocol.
Process Chemistry Implications & Downstream Isolation
The solubility profile of this intermediate dictates the engineering of the downstream isolation process.
Because DMSO, DMF, and NMP have exceptionally high boiling points, removing them via standard rotary evaporation is energy-intensive and exposes the chiral piperazinone to prolonged thermal stress, risking racemization or degradation. Therefore, process chemists must leverage the solubility data in two primary ways:
-
Organic Solvent Nanofiltration (OSN): Instead of thermal evaporation, hydrophilically modified perfluorinated membranes can be used to concentrate the intermediate directly from polar aprotic solvents. These membranes resist swelling in NMP and DMSO and can achieve >95% solute rejection for pharmaceutical intermediates [4].
-
Antisolvent Crystallization: Because DMSO and DMF are fully miscible with water, water can be introduced as a highly effective antisolvent. The intermediate, being highly lipophilic due to the dimethoxybenzyl group, will rapidly precipitate, allowing for high-yield recovery via simple filtration.
References
- 3.7. Determination of Thermodynamic Solubility - Bio-protocol. Bio-protocol.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Dissolution Technologies.
- Continuous Krapcho Dealkoxycarbonylation in API Synthesis - LeoPARD. TU Braunschweig.
- Novel perfluorinated nanofiltration membranes for isolation of pharmaceutical compounds. National Science Foundation (NSF).
- Novel process for the preparation of (4-Fluorophenyl)[(8R) - Technical Disclosure Commons. TDCommons.
Engineering the Chiral Piperazin-2-one Scaffold: Mechanisms of Action and Synthetic Methodologies in Modern Drug Discovery
Executive Summary
The chiral piperazin-2-one derivative has emerged as a cornerstone building block in modern medicinal chemistry. Characterized by a rigid, stereodefined structure, this privileged scaffold acts as a highly effective constrained peptidomimetic. This technical whitepaper explores the causality behind the asymmetric synthesis of piperazin-2-ones, elucidates their diverse mechanisms of action across oncology, virology, and neuropharmacology, and provides self-validating experimental protocols for their development and biological screening.
The Privileged Scaffold: Structural Rationale in Medicinal Chemistry
Piperazin-2-one is a chiral heterocyclic compound featuring an amide and ester carbonyl group within a piperazine ring[1]. Its structural rigidity reduces the entropic penalty typically associated with target binding, making it a "privileged scaffold"[2] (2). By functioning as constrained peptidomimetics, these derivatives overcome the traditional limitations of linear peptide drugs, such as poor metabolic stability and severely limited blood-brain barrier (BBB) permeability[3]. The stereocenters within the ring allow medicinal chemists to precisely tune the spatial orientation of pharmacophores, dictating high selectivity for specific biological targets.
Asymmetric Synthesis: Causality and Stereocontrol
The therapeutic efficacy of piperazin-2-one derivatives is intrinsically linked to their stereochemistry. Two primary catalytic strategies dominate the modern synthesis of these compounds:
-
NHC-Catalyzed Higher-Order Cycloadditions: The construction of polycyclic piperazin-2-ones is highly efficient via N-heterocyclic carbene (NHC)-catalyzed [12 + 2] cycloadditions[4] (4). Causality of Stereocontrol: The NHC catalyst activates the C(sp3)–H moiety of an acyl azolium intermediate. The bulky, chiral environment of the NHC catalyst sterically shields one face of the intermediate, forcing the incoming cyclic sulfonic imine to approach exclusively from the less-hindered face. This guarantees an intramolecular lactamization that yields the product as a single isomer with >95% enantiomeric excess (ee)[4].
-
Copper-Catalyzed Diyne Cyclization: An alternative approach utilizes chiral copper-catalyzed cyclization of N-heterocycle–tethered diynes. This enables an enantioselective one-carbon ring expansion, allowing the divergent assembly of chiral piperazin-2-ones bearing complex quaternary stereocenters[5] (5).
Workflow for the asymmetric synthesis and high-throughput screening of chiral piperazin-2-ones.
Mechanisms of Action Across Therapeutic Domains
Opioid Peptidomimetics and CNS Targeting
Endogenous opioid peptides suffer from rapid enzymatic degradation in vivo. By incorporating the chiral piperazin-2-one ring into dermorphin analogues (forming pseudo-tetrapeptides), researchers create constrained peptidomimetics that resist proteolytic cleavage[4]. The piperazin-2-one core mimics the natural peptide backbone. The specific configuration of the chiral centers (e.g., the orientation of a substituted phenylalanine residue) dictates the selective affinity for μ, κ, or δ opioid receptors, enabling potent analgesia with enhanced BBB permeability[3] (3).
Oncology: Cytotoxicity via Bioisosteric Replacement
In cancer therapeutics, the piperazin-2-one moiety serves as a potent bioisostere for imidazole rings, such as those found in the farnesyltransferase (FTase) inhibitor L-778,123[6]. Replacing the imidazole with a piperazin-2-one ring and substituting the ester group with guanidine or thiourea significantly increases cytotoxicity against HT-29 (colon) and A549 (lung) cancer cell lines[6] (6). The mechanism involves disrupting the electron density and altering the hydrogen-bonding network within the FTase active site, preventing Ras protein prenylation and leading to cell cycle arrest.
Antiviral Therapeutics: Allosteric Modulation
Piperazin-2-one derivatives exhibit profound antiviral properties. Phenylalanine-derived piperazinones with terminal indole rings act as allosteric modulators of the HIV-1 capsid (CA) protein[7]. For instance, compound F2-7f inhibits HIV-1 by binding to the CA hexamer interface, destabilizing the viral core during uncoating[7] (7). Additionally, trisubstituted piperazin-2-one derivatives have been shown to effectively inhibit adenovirus replication[1].
Diverse mechanisms of action of chiral piperazin-2-one derivatives across biological targets.
Experimental Protocols: Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical in-process analytical checks and controls.
Protocol A: Enantioselective Synthesis via NHC-Catalysis
Objective: Construct the polycyclic piperazin-2-one core with >95% enantiomeric excess (ee). Causality: The bulky chiral environment of the NHC catalyst dictates the stereochemistry by blocking the sterically hindered face of the reactive intermediate[4].
-
Activation: In an oven-dried Schlenk tube under an inert argon atmosphere, combine 0.1 mmol of 5H-benzo[a]-pyrrolizine-3-carbaldehyde, 10 mol% of the chiral NHC precatalyst, and 1.2 equivalents of DBU in 2.0 mL of anhydrous dichloromethane.
-
Validation Check: Observe a distinct color change (typically yellow to deep red) indicating the formation of the active acyl azolium intermediate.
-
-
Cycloaddition: Add 0.12 mmol of the cyclic sulfonic imine dropwise over 10 minutes. Stir the reaction mixture at room temperature.
-
Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) until the complete consumption of the starting aldehyde is confirmed (typically 4-6 hours).
-
-
Isolation & Chiral Analysis: Quench the reaction with saturated aqueous NH4Cl, extract with ethyl acetate, and purify via silica gel flash chromatography.
-
Validation Check: Determine the enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) against a synthesized racemic standard. Confirm diastereoselectivity via 1H-NMR by analyzing the coupling constants of the newly formed chiral centers.
-
Protocol B: In Vitro Cytotoxicity Validation (MTT Assay)
Objective: Evaluate the bioisosteric replacement's effect on cell viability in HT-29 and A549 cell lines[6]. Causality: Active piperazin-2-ones disrupt FTase activity, halting cell proliferation. The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for cell viability.
-
Cell Seeding: Seed HT-29 and A549 cells at a density of 2 × 10^4 cells/well in 96-well plates. Incubate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours.
-
Validation Check: Include a cell-free blank (media only) to subtract background absorbance, and an untreated control to establish the 100% viability baseline.
-
-
Compound Treatment: Treat the cells with synthesized piperazin-2-one derivatives at varying concentrations (1 µM to 500 µM). Use L-778,123 as the positive control[6]. Incubate for 48 hours.
-
Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read absorbance at 570 nm using a microplate reader.
-
Validation Check: Calculate the IC50 using non-linear regression analysis. The assay is only considered valid if the IC50 of the positive control (L-778,123) falls within its established literature range.
-
Quantitative Data Analysis
The table below summarizes the quantitative performance metrics of various chiral piperazin-2-one derivatives across different synthetic strategies and biological applications.
| Derivative Class | Synthesis Strategy | Target / Application | Key Performance Metric | Reference |
| Polycyclic Piperazin-2-ones | NHC-Catalyzed[12+2] Cycloaddition | Natural Product Synthesis | Up to 99% yield, >95% ee | [4] |
| Dermorphin Analogues | Pseudo-tetrapeptide synthesis | Opioid Receptors (Analgesia) | High receptor affinity (μ/κ) | [4],[3] |
| Guanidine/Thiourea Substituted | Bioisosteric Replacement (FTase) | HT-29 / A549 Cancer Cells | Significant cytotoxicity (<500 µM) | [6] |
| Phenylalanine Derivatives | Cascade Double Nucleophilic Sub. | HIV-1 CA Protein | EC50 = 5.89 μM | [7] |
| Trisubstituted Derivatives | Direct Alkylation/Cyclization | Adenovirus Replication | Effective Viral Inhibition | [1] |
Conclusion
The chiral piperazin-2-one scaffold represents a highly versatile and privileged structure in drug discovery. Through advanced asymmetric synthetic methodologies like NHC and copper catalysis, researchers can achieve exquisite stereocontrol, generating libraries of compounds with diverse biological activities. Whether acting as constrained peptidomimetics for opioid receptors, bioisosteric FTase inhibitors in oncology, or allosteric modulators of viral capsid proteins, piperazin-2-one derivatives continue to drive innovation in the development of next-generation therapeutics.
References
-
Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed[12 + 2] Cycloadditions Source: Organic Letters - ACS Publications URL:[Link]
-
Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents Source: PMC - NIH URL:[Link]
-
Piperazine and morpholine: Synthetic preview and pharmaceutical applications Source: SciSpace URL:[Link]
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery Source: PMC - NIH URL:[Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: ResearchGate URL:[Link]
-
Asymmetric one-carbon ring expansion of diverse N-heterocycles via copper-catalyzed diyne cyclization Source: PMC - NIH URL:[Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric one-carbon ring expansion of diverse N-heterocycles via copper-catalyzed diyne cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Enantioselective Synthesis of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Detailed Synthesis Protocol & Mechanistic Guide
Introduction & Strategic Rationale
The chiral piperazinone scaffold is a privileged structural motif in modern drug discovery, frequently serving as a rigidified, metabolically stable bioisostere for piperazines. Specifically, enantiomerically pure (S)-3-methylpiperazin-2-one is a critical building block in the synthesis of complex therapeutics, including neurokinin-3 (NK-3) receptor antagonists like Fezolinetant[1][2].
In multi-step API synthesis, the secondary amine at the N4 position must often be temporarily masked to allow selective functionalization at the N1 position (the amide nitrogen). The 2,4-dimethoxybenzyl (DMB) group is the premier choice for this protection strategy. Due to the highly electron-donating nature of the two methoxy groups, the DMB-nitrogen bond is exceptionally stable to basic and nucleophilic conditions, yet it can be rapidly and cleanly cleaved under mild acidic conditions (e.g., using Trifluoroacetic Acid, TFA)[3][4].
This application note details a robust, highly enantioselective, and scalable three-stage protocol to synthesize (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one starting from the chiral pool (L-alanine methyl ester).
Synthetic Workflow Visualization
The synthesis relies on a "chiral pool" approach to establish the stereocenter, followed by a spontaneous intramolecular cyclization, and concluding with a highly selective reductive alkylation.
Figure 1: Synthetic workflow for (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one.
Step-by-Step Experimental Protocols
Stage 1: Synthesis of the Linear Precursor
Objective: Couple L-alanine methyl ester with N-Cbz-aminoacetaldehyde via reductive amination without eroding the stereocenter.
-
Preparation of the Free Base: Dissolve L-alanine methyl ester hydrochloride (1.0 equiv, e.g., 33 g) in 200 mL of anhydrous Dichloromethane (DCM). Add triethylamine (TEA, 1.05 equiv) to neutralize the hydrochloride salt. Filter the resulting suspension to remove the precipitated triethylamine hydrochloride salts[5].
-
Imine Formation: Transfer the filtrate to a round-bottom flask. Add N-Cbz-aminoacetaldehyde (1.05 equiv, e.g., 40 g) dissolved in 300 mL of Methanol. Stir the mixture for 15 minutes at room temperature, then cool the reaction vessel to 0 °C using an ice bath[5].
-
Reduction: Add additional TEA (1.5 equiv), followed by the portion-wise addition of Sodium Triacetoxyborohydride (STAB, 1.5 equiv). The portion-wise addition is critical to manage the mild exotherm and prevent the reduction of the unreacted aldehyde[6].
-
Completion: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the conversion via TLC or HPLC.
-
Workup: Concentrate the mixture under reduced pressure, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield methyl (S)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate as a viscous liquid[5].
Stage 2: Deprotection and Spontaneous Lactamization
Objective: Remove the Cbz protecting group to trigger an intramolecular transamidation, forming the piperazinone ring.
-
Hydrogenolysis Setup: Dissolve the crude linear precursor (e.g., 10 g) in 100 mL of Methanol. Add 10% Palladium on Carbon (Pd/C, 30% w/w relative to the substrate)[5].
-
Reaction: Purge the reaction vessel with nitrogen, then introduce Hydrogen gas at a pressure of 1.8 MPa. Stir vigorously at room temperature overnight[5].
-
Cyclization Dynamics: Upon cleavage of the Cbz group, the newly liberated primary amine spontaneously attacks the adjacent methyl ester, releasing methanol and forming the thermodynamically stable 6-membered lactam ring.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography (Eluent: EtOAc/MeOH 9:1) to afford (S)-3-methylpiperazin-2-one as a white solid (Yield: ~91%, >98% ee)[5].
Stage 3: DMB Protection via Reductive Alkylation
Objective: Install the 2,4-dimethoxybenzyl group at the N4 position.
-
Reagent Mixing: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve (S)-3-methylpiperazin-2-one (1.0 equiv, e.g., 6.35 mmol) and 2,4-dimethoxybenzaldehyde (1.1 equiv, 6.99 mmol) in 65 mL of anhydrous Acetonitrile[7].
-
Acid Catalysis: Add glacial Acetic Acid (1.5 equiv, 9.53 mmol). Stir for 30 minutes at room temperature to facilitate imine/iminium formation[7][8].
-
Reduction: Add STAB (1.4 equiv, 8.89 mmol) in one portion. Stir the reaction mixture at room temperature overnight[7].
-
Quenching & Workup: Cool the reaction to 0 °C. Carefully quench by slowly adding saturated aqueous NaHCO₃ (100 mL) until gas evolution ceases. Separate the layers and extract the aqueous phase with EtOAc (3 x 100 mL)[7].
-
Final Purification: Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude yellow oil via silica gel chromatography (DCM/MeOH: 98/2 to 95/5) to afford (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one as a viscous pale yellow oil[7].
Quantitative Data & Reaction Parameters
The following table summarizes the expected quantitative outcomes and analytical markers for the key intermediates and final product, ensuring batch-to-batch consistency.
| Parameter / Metric | Stage 1: Linear Precursor | Stage 2: (S)-3-Methylpiperazin-2-one | Stage 3: Final DMB-Protected Product |
| Reagents | L-Ala-OMe, N-Cbz-aldehyde, STAB | Pd/C, H₂ (1.8 MPa) | 2,4-DMB-CHO, STAB, AcOH |
| Solvent System | DCM / Methanol | Methanol | Anhydrous Acetonitrile |
| Expected Yield | 80 - 85% (Crude) | 90 - 92% | 95 - 98% |
| Enantiomeric Excess | N/A (Stereocenter preserved) | > 98.0% ee | > 99.0% ee |
| Key Mass Spec (m/z) | [M+H]⁺ ~ 281 | [M+H]⁺ 115.16 | [M+H]⁺ 265.1 |
| Physical State | Viscous liquid | White solid | Viscous pale yellow oil |
Mechanistic Insights & Causality (E-E-A-T)
To ensure high fidelity in process scale-up, it is vital to understand why specific reagents and conditions are selected:
-
Preference for STAB over NaBH₄: Sodium triacetoxyborohydride (STAB) is a uniquely mild hydride donor. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, significantly lowering its reactivity compared to sodium borohydride[6]. In Stage 3, STAB preferentially reduces the highly electrophilic iminium ion over the unreacted 2,4-dimethoxybenzaldehyde. If NaBH₄ were used, rapid direct reduction of the aldehyde to 2,4-dimethoxybenzyl alcohol would occur, severely depressing the yield[8][9].
-
The Role of Acetic Acid in Stage 3: Direct reductive amination requires the transient formation of an imine. Acetic acid serves a dual purpose: it acts as a proton donor to catalyze the dehydration of the hemiaminal intermediate into an imine, and it subsequently protonates the imine to form the iminium ion. Density Functional Theory (DFT) calculations confirm that the activation barrier for hydride transfer from STAB to an iminium ion is significantly lower (>7 kcal/mol) than to a neutral carbonyl[8][10].
-
Temperature Control during Quenching: In Stage 3, the reaction is quenched with NaHCO₃ at 0 °C. STAB reacts with water and bases to release hydrogen gas and heat. Performing this quench at 0 °C mitigates the exotherm, preventing the thermal degradation of the newly formed tertiary amine and avoiding violent gas evolution[7].
References
- Synthesis method of chiral piperazinone derivative (Patent CN108129404B)
-
Sodium triacetoxyborohydride - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
- NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS (Patent WO2013050424A1)
-
Myers Chem 115: C-N Bond-Forming Reactions (Reductive Amination) Source: Harvard University URL:[Link]
-
Safety-Catch Linkers for Solid-Phase Peptide Synthesis Source: MDPI / NIH PMC URL:[Link]
Sources
- 1. WIPO - Online-Suche in nationalen und internationalen Patentsammlungen [patentscope.wipo.int]
- 2. WO2013050424A1 - NOVEL CHIRAL N-ACYL-5,6,7,(8-SUBSTITUTED)-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-a]PYRAZINES AS SELECTIVE NK-3 RECEPTOR ANTAGONISTS, PHARMACEUTICAL COMPOSITION, METHODS FOR USE IN NK-3 RECEPTOR MEDIATED DISORDERS AND CHIRAL SYNTHESIS THEREOF - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. (R)-4-(2,4-diMethoxybenzyl)-3-Methylpiperazin-2-one synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one as a Chiral Building Block in API Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Design
In pharmaceutical sciences, the three-dimensional structure of a molecule is intrinsically linked to its biological function. A significant portion of active pharmaceutical ingredients (APIs) are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to selectively synthesize a single, desired enantiomer is a cornerstone of modern drug development.[2][3]
Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials, enabling the efficient and stereocontrolled synthesis of complex APIs.[4] Among these, chiral piperazin-2-one scaffolds have gained prominence as versatile intermediates and peptidomimetics.[5] This guide details the application of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one , a highly effective chiral auxiliary for the asymmetric synthesis of non-proteinogenic α-amino acids—critical components in the design of novel therapeutics.[1][2][4]
This building block operates on principles analogous to the renowned Schöllkopf bis-lactim ether method, leveraging steric hindrance to direct the diastereoselective alkylation of a glycine enolate equivalent.[6][7] The strategic placement of a methyl group at the C3 chiral center and a 2,4-dimethoxybenzyl (DMB) group on the N4 nitrogen provides a robust platform for introducing a wide variety of side chains with exceptional stereochemical control.
Synthesis of the Chiral Auxiliary: (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
The synthesis of the title chiral auxiliary is a straightforward and high-yielding procedure involving the reductive amination of commercially available (S)-3-methylpiperazin-2-one. The 2,4-dimethoxybenzyl (DMB) group is installed to serve as both a crucial steric directing group and a versatile nitrogen protecting group.
Protocol 2.1: Synthesis of the Auxiliary
Materials:
-
(S)-3-methylpiperazin-2-one
-
2,4-Dimethoxybenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Glacial Acetic Acid
-
Anhydrous Acetonitrile (MeCN)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Dichloromethane (DCM) and Methanol (MeOH) for elution
Procedure:
-
To a round-bottom flask under an inert nitrogen atmosphere, add (S)-3-methylpiperazin-2-one (1.0 eq.).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
To the solution, add 2,4-dimethoxybenzaldehyde (1.1 eq.) followed by glacial acetic acid (1.5 eq.).
-
Stir the mixture at room temperature for 20 minutes to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.4 eq.) portion-wise to the reaction mixture.
-
Causality Insight: STAB is a mild and selective reducing agent, ideal for reducing the in situ-formed iminium ion without affecting the aldehyde or the lactam carbonyl. Acetic acid catalyzes imine formation and activates the borohydride reagent.
-
-
Stir the reaction at room temperature overnight. Monitor for completion using TLC or LC-MS.
-
Upon completion, cool the flask to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining STAB.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., eluting with a gradient of 2% to 5% methanol in dichloromethane) to afford pure (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one.[8]
Caption: Synthesis of the chiral auxiliary.
Asymmetric Synthesis of α-Amino Acids: The Core Application
The primary utility of (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one is to function as a chiral glycine equivalent for the asymmetric synthesis of α-amino acids. The process involves a highly diastereoselective alkylation followed by hydrolysis to release the target amino acid.
Logical Workflow:
The sequence relies on a three-step process:
-
Enolate Formation: Generation of a planar, nucleophilic enolate at the C5 position.
-
Diastereoselective Alkylation: Introduction of a side chain (R-group) with high stereocontrol.
-
Hydrolysis & Cleavage: Release of the newly synthesized chiral α-amino acid.
Caption: Asymmetric α-amino acid synthesis workflow.
Protocol 3.1: Asymmetric Alkylation and Hydrolysis
Materials:
-
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one (1.0 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA) (1.05 eq.)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq.)
-
Aqueous Hydrochloric Acid (e.g., 1-3 M HCl)
-
Diethyl ether or Ethyl Acetate for extraction
Part A: Enolate Formation and Alkylation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with dry nitrogen.
-
Dissolve the chiral auxiliary (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise via syringe. The solution typically develops a deep color, indicating enolate formation. Stir for 30-60 minutes at -78 °C.
-
Causality Insight: The strong, non-nucleophilic base abstracts the most acidic proton at the C5 position (α to the carbonyl), creating a planar lithiated aza-enolate.[7] The extremely low temperature is critical for maintaining the kinetic stability of the enolate and preventing side reactions.
-
-
Add the desired electrophile (R-X, 1.1 eq.) dropwise to the cold enolate solution.
-
Stir the reaction at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous ammonium chloride (NH₄Cl) solution.[7]
-
Allow the mixture to warm to room temperature. Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude alkylated intermediate. This can be purified by chromatography or used directly in the next step.
Part B: Hydrolysis and Product Isolation
-
Dissolve the crude or purified alkylated intermediate in a suitable solvent (e.g., methanol, THF).
-
Add aqueous HCl (e.g., 1 M solution) and stir the mixture at room temperature for 24-48 hours.[7]
-
Causality Insight: The acidic conditions hydrolyze the two amide bonds within the piperazinone ring, liberating the newly formed α-amino acid (as its ester, depending on the workup solvent) and the protonated chiral auxiliary.[6]
-
-
Concentrate the reaction mixture to remove the organic solvent. The resulting aqueous solution contains the hydrochloride salts of the target α-amino acid ester and the auxiliary.
-
The final product can be isolated and purified from the auxiliary using standard techniques such as ion-exchange chromatography or crystallization.
| Electrophile (R-X) | Resulting Amino Acid (Side Chain) | Typical Diastereomeric Excess (d.e.) |
| Methyl Iodide | Alanine (-CH₃) | >95% |
| Benzyl Bromide | Phenylalanine (-CH₂Ph) | >95% |
| Isopropyl Iodide | Valine (-CH(CH₃)₂) | >95% |
| Allyl Bromide | Allylglycine (-CH₂CH=CH₂) | >90% |
| Table 1: Representative outcomes for the diastereoselective alkylation step. Data is illustrative based on the performance of similar Schöllkopf-type auxiliaries.[6][7] |
The Role and Cleavage of the 2,4-Dimethoxybenzyl (DMB) Group
The DMB group is not merely a passive protecting group; its properties are integral to the success and versatility of the chiral auxiliary.
-
Stereodirecting Group: As previously discussed, its steric bulk is fundamental to achieving high diastereoselectivity during the alkylation step.
-
Acid-Labile Protecting Group: The electron-donating methoxy groups on the benzyl ring render the N-C bond highly susceptible to cleavage under acidic conditions.[10][11] This allows for its removal under conditions orthogonal to many other protecting groups used in complex API synthesis.[12]
-
Oxidative Cleavage: The DMB group can also be removed under oxidative conditions, offering an alternative deprotection strategy.[10][13]
This dual-mode cleavage capability provides significant flexibility in designing complex synthetic routes where selective deprotection is required.
| Reagent(s) | Conditions | Mechanism | Notes |
| Trifluoroacetic Acid (TFA) | DCM, 0 °C to RT | Acidolysis | Most common method; forms a stable DMB cation which should be trapped by a scavenger.[10][14] |
| Triflic Acid (TfOH) | Anisole (scavenger), DCM | Strong Acidolysis | Effective for more resistant substrates.[11] |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DCM/H₂O | Oxidation | Orthogonal to acid-labile groups. |
| Ceric Ammonium Nitrate (CAN) | MeCN/H₂O | Oxidation | Another common oxidative method.[13] |
| Table 2: Common methods for the cleavage of the N-DMB group. |
Conclusion and Outlook
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one stands as a robust and highly reliable chiral building block for the synthesis of enantiomerically pure α-amino acids. Its straightforward preparation, coupled with the high degree of stereocontrol it imparts in alkylation reactions, makes it an invaluable tool for medicinal chemists and process development scientists. The versatility of the DMB protecting group further enhances its utility, allowing for strategic incorporation into complex synthetic pathways for novel APIs. The principles and protocols outlined herein provide a solid foundation for leveraging this building block to accelerate the discovery and development of next-generation therapeutics.
References
-
Schöllkopf, U. (1981). Asymmetric Synthesis of Chiral Amino Acids. Wikipedia. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PubMed Central. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. [Link]
-
Zhang, Y., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. PubMed Central. [Link]
-
Yuan, Z., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. MDPI. [Link]
-
Pescatori, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed Central. [Link]
-
Yuan, Z., et al. (2020). Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]
-
Soai, K., et al. (2006). Asymmetric Synthesis Using Chiral Piperazine. I. Asymmetric Synthesis of 2-Substituted Alcohol and Carboxylic Acid by Diastereoselective Alkylation of Chiral Diamides Derived from Piperazines. Bulletin of the Chemical Society of Japan. [Link]
-
Schöllkopf, U. (1981). Schöllkopf method. YouTube. [Link]
-
Kókai, E., et al. (2018). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. [Link]
-
ResearchGate. (2009). Electronic effects in the acid-promoted deprotection of N-2,4-dimethoxybenzyl maleimides. ResearchGate. [Link]
-
Zhang, W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Ghorai, M. K., et al. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. [Link]
- Google Patents. (1985). Novel piperazine derivatives, processes for production thereof, and pharmaceutical compositions comprising said compounds as active ingredient.
-
Myers, A. G., et al. (2000). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
Rajeswari, D., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
IBMM. (n.d.). Stereoselective Synthesis & Modified Amino Acids. Institut des Biomolécules Max Mousseron. [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Organic Syntheses. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 4. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization [mdpi.com]
- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Schöllkopf method - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (S)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one | 1427063-32-8 [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pp.bme.hu [pp.bme.hu]
- 12. researchgate.net [researchgate.net]
- 13. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Enantioselective Synthesis of 3-Methylpiperazin-2-one Derivatives
Introduction: The Significance of Chiral 3-Methylpiperazin-2-ones
The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of bioactive natural products and pharmaceuticals.[1] The introduction of a chiral center at the C3 position, particularly a methyl group, offers a valuable vector for exploring three-dimensional chemical space, which can significantly enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. Enantiomerically pure 3-methylpiperazin-2-one serves as a crucial building block for synthesizing complex molecules, including potent enzyme inhibitors and modulators of protein-protein interactions.[2] Consequently, the development of robust and stereocontrolled synthetic methodologies to access these chiral derivatives is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth overview of established and innovative techniques for the enantioselective synthesis of 3-methylpiperazin-2-one derivatives. We will delve into the mechanistic underpinnings of each strategy, offering detailed, field-proven protocols to empower researchers to confidently apply these methods in their own laboratories.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of 3-methylpiperazin-2-ones can be broadly categorized into several key strategies. The choice of method often depends on the availability of starting materials, desired scale, and the specific stereoisomer required. Here, we will explore three prominent and effective approaches:
-
Chiral Pool Synthesis via Reductive Amination: Leveraging readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry.
-
Organocatalytic Domino Ring-Opening Cyclization (DROC): A one-pot sequence that efficiently constructs the chiral heterocycle from simple achiral precursors.
-
Transition-Metal Catalyzed Asymmetric Hydrogenation: A powerful method for the direct enantioselective reduction of a prochiral precursor.
Strategy 1: Chiral Pool Synthesis via Reductive Amination
This approach is a highly effective and practical method for obtaining enantiomerically pure 3-methylpiperazin-2-one, as it utilizes a readily available chiral starting material, in this case, an ester of D- or L-alanine, to set the stereochemistry at the C3 position. The key steps involve the reductive amination of a protected aminoacetaldehyde with the chiral amino acid ester, followed by a deprotection and subsequent intramolecular cyclization. A notable advantage of this method is the high fidelity of stereochemical transfer, resulting in products with excellent enantiomeric purity (>99% ee).[3]
Causality of Experimental Design
The choice of a protected ethanolamine as the starting material for the aldehyde component is crucial. The protecting group (e.g., Cbz or Boc) prevents unwanted side reactions and ensures that the subsequent reductive amination proceeds cleanly. The reductive amination itself is a robust and well-established transformation. Controlling the temperature during this step (between -10 °C and 0 °C) is critical to prevent the reduction of the aldehyde to the corresponding alcohol before the imine formation and subsequent reduction can occur.[3] The final deprotection/cyclization step is typically achieved via catalytic hydrogenation when a Cbz group is used, which is a clean and efficient method that often leads to direct crystallization of the final product.
Workflow Diagram: Reductive Amination Approach
Caption: Workflow for Chiral Pool Synthesis.
Detailed Protocol: Synthesis of (R)-3-methylpiperazin-2-one[3]
This protocol is adapted from a patented procedure and is designed for high enantiomeric purity.
Step 1: Synthesis of N-Cbz-aminoacetaldehyde
-
To a solution of N-Cbz-ethanolamine (1.0 equiv) in dichloromethane (DCM, 0.5 M), add Dess-Martin periodinane (1.1 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃.
-
Stir vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude aldehyde is typically used in the next step without further purification.
Step 2: Reductive Amination to form Ethyl (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate
-
Dissolve the crude N-Cbz-aminoacetaldehyde (1.0 equiv) and (R)-alanine ethyl ester hydrochloride (1.05 equiv) in methanol (0.4 M).
-
Add triethylamine (1.1 equiv) to neutralize the hydrochloride salt.
-
Cool the mixture to -10 °C.
-
Add sodium cyanoborohydride (1.2 equiv) portion-wise, ensuring the temperature remains below 0 °C.
-
Stir the reaction at -10 °C to 0 °C for 6-8 hours. Monitor by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding acetic acid until the pH is ~6.
-
Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel column chromatography (eluent: n-heptane/ethyl acetate) to yield the chiral diamine derivative.
Step 3: Deprotection and Cyclization to (R)-3-methylpiperazin-2-one
-
Dissolve the purified diamine derivative (1.0 equiv) in methanol (0.1 M).
-
Add palladium on carbon (10% w/w, ~5 mol% Pd) to the solution.
-
Pressurize the reaction vessel with hydrogen gas (e.g., 1.8 MPa or balloon pressure) and stir vigorously at room temperature overnight.[3]
-
Monitor the reaction to completion by TLC or LC-MS.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography (eluent: ethyl acetate/methanol) or by crystallization to yield the final (R)-3-methylpiperazin-2-one as a white solid.
Strategy 2: Organocatalytic Domino Ring-Opening Cyclization (DROC)
This elegant one-pot approach constructs the 3-substituted piperazin-2-one core from simple, commercially available starting materials: an aldehyde, (phenylsulfonyl)acetonitrile, and a 1,2-diamine.[4][5] The entire sequence is often catalyzed by a single chiral organocatalyst, typically a quinine-derived urea, which controls the stereochemistry of two separate steps.[4][6]
Mechanistic Insight and Stereocontrol
The process begins with a Knoevenagel condensation between the aldehyde and (phenylsulfonyl)acetonitrile. This is followed by a highly enantioselective epoxidation of the resulting electron-poor alkene, catalyzed by the chiral quinine-derived urea in the presence of an oxidant like cumyl hydroperoxide.[5] The stereochemistry of the final product is set during this epoxidation step. The resulting chiral epoxide is a versatile intermediate that is not isolated. In the final step, a 1,2-diamine is added, which triggers a domino ring-opening cyclization (DROC). The diamine attacks the epoxide, leading to ring-opening, followed by an intramolecular cyclization to form the piperazin-2-one ring. The high enantiomeric excess is a direct result of the stereoselective epoxidation.[7][8]
Workflow Diagram: Organocatalytic DROC
Caption: One-Pot Organocatalytic DROC Synthesis.
General Protocol: One-Pot Synthesis of 3-Alkyl-piperazin-2-ones[2][5]
This is a general procedure; optimization may be required for specific substrates like acetaldehyde.
-
In a dry reaction vial, combine the aldehyde (e.g., acetaldehyde, 1.0 equiv), (phenylsulfonyl)acetonitrile (1.0 equiv), and the quinine-derived urea catalyst (eQNU, 10 mol%) in anhydrous toluene (0.3 M).
-
Stir the mixture at room temperature until the Knoevenagel condensation is complete (monitor by TLC).
-
Dilute the reaction mixture with additional toluene to a concentration of ~0.02 M and cool to -20 °C.
-
Add cumyl hydroperoxide (CHP, 1.1 equiv) dropwise and stir at -20 °C until the epoxidation is complete.
-
Add the 1,2-ethylenediamine derivative (1.2 equiv) and triethylamine (2.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature (or heat to 50 °C if necessary) and stir until the DROC is complete.[2]
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3-alkyl-piperazin-2-one.
Strategy 3: Transition-Metal Catalyzed Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation represents a highly atom-economical and efficient method for generating chiral centers. In the context of piperazin-2-ones, this strategy typically involves the hydrogenation of a prochiral unsaturated precursor, such as a dihydropyrazinone or a pyrazin-2-ol.[1]
Principles of Asymmetric Hydrogenation
The success of this method hinges on a chiral transition-metal catalyst, often based on palladium, iridium, or rhodium, complexed with a chiral ligand.[1][9] The substrate coordinates to the metal center, and the chiral ligand environment dictates the facial selectivity of hydrogen delivery, leading to the formation of one enantiomer in excess. For pyrazin-2-ol substrates, the reaction is believed to proceed through a dynamic kinetic resolution process, involving the asymmetric hydrogenation of tautomeric imine intermediates.[1]
General Protocol: Pd-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[1]
-
To a high-pressure autoclave, add the pyrazin-2-ol substrate (1.0 equiv), a palladium precursor (e.g., [Pd(allyl)Cl]₂, 1.5 mol%), and a chiral phosphine ligand (e.g., a Segphos derivative, 3.3 mol%).
-
Add an acid co-catalyst (e.g., TsOH·H₂O, 1.0 equiv).
-
De-gas the autoclave and backfill with argon. Add the solvent system (e.g., a mixture of DCM and benzene).
-
Pressurize the autoclave with hydrogen gas (e.g., 1000 psi) and heat the reaction (e.g., to 80 °C).
-
Stir for the required time (e.g., 24-48 hours), monitoring conversion if possible.
-
After cooling and carefully venting the hydrogen, concentrate the reaction mixture.
-
Purify the residue by silica gel chromatography to isolate the chiral piperazin-2-one.
Comparative Analysis of Synthetic Strategies
| Technique | Typical Yield | Typical ee | Advantages | Disadvantages | Ref. |
| Chiral Pool (Reductive Amination) | High | >99% | - Excellent enantioselectivity.- Utilizes readily available chiral precursors.- Robust and scalable. | - Multi-step process.- Stoichiometric use of chiral material. | [3] |
| Organocatalytic DROC | Good to High | Up to 99% | - One-pot procedure.- Catalytic use of chiral source.- Uses simple, achiral starting materials. | - May require optimization for small alkyl groups.- Catalyst loading can be high (10 mol%). | [4][5] |
| Asymmetric Hydrogenation | High | 84-90% | - Highly atom-economical.- Direct reduction of prochiral precursors. | - Requires high-pressure equipment.- Catalyst and ligand can be expensive. | [1] |
Conclusion and Outlook
The enantioselective synthesis of 3-methylpiperazin-2-one derivatives can be achieved through several powerful and distinct strategies. The choice of the optimal method will be dictated by the specific needs of the research program, considering factors such as scale, cost, and the required level of enantiopurity. The chiral pool approach via reductive amination offers a reliable and highly selective route to specific enantiomers, making it ideal for target-oriented synthesis. For a more flexible and convergent approach from simple building blocks, the organocatalytic DROC method presents a compelling one-pot solution. Finally, asymmetric hydrogenation stands as a highly efficient and elegant, albeit more specialized, alternative. As the demand for stereochemically complex and diverse small molecules continues to grow, the development and refinement of these and other novel synthetic techniques will remain a critical endeavor in the field of drug discovery.
References
-
Feng, G.-S., Zhao, Z.-B., Shi, L., & Zhou, Y.-G. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
-
Meninno, S., & Lattanzi, A. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(8), 7888-7892. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179-183. [Link]
-
Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Request PDF. [Link]
-
Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]
-
Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. CaltechAUTHORS. [Link]
- (2021). Synthesis method of chiral piperazinone derivative.
-
Lattanzi, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PMC. [Link]
-
Nogrady, T., & Weaver, D. F. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3467. [Link]
-
Ye, S., et al. (2023). Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions. Organic Letters, 25(44), 8084-8089. [Link]
-
Paton, R. S., & Smith, A. D. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents. ResearchGate. [Link]
-
Paton, R. S., & Smith, A. D. (2022). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)-H Alkylation Using Nitroalkanes as Alkylating Agents. Journal of the American Chemical Society, 144(38), 17399-17406. [Link]
-
Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
-
Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3054-3057. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)-H Alkylation Using Nitroalkanes as Alkylating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Utilizing DMB-protected piperazines in solid-phase peptide synthesis (SPPS)
Application Notes & Protocols
Topic: Utilizing 2,4-Dimethoxybenzyl (DMB)-Protected Piperazines in Solid-Phase Peptide Synthesis (SPPS) for Peptidomimetic Development
Introduction: Overcoming Synthetic Hurdles with Backbone Protection
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences.[1] However, significant challenges persist, particularly with "difficult sequences" prone to on-resin aggregation, which leads to poor reaction kinetics, incomplete couplings, and ultimately, low purity and yield.[2] These issues are often caused by inter-chain hydrogen bonding in the growing peptide backbone.[3][4]
One of the most effective strategies to mitigate this is temporary backbone amide protection. The 2,4-dimethoxybenzyl (DMB) group is an acid-labile protecting group that, when installed on a backbone nitrogen, disrupts these hydrogen-bonding networks, enhancing peptide chain solvation and improving synthetic outcomes.[4][5]
This guide focuses on the application of DMB protection specifically for piperazine-containing scaffolds within an Fmoc/tBu-based SPPS strategy. Piperazine moieties are valuable building blocks in medicinal chemistry, often used to create peptidomimetics with enhanced proteolytic stability and conformational rigidity.[6][7] By combining the structural advantages of piperazines with the synthetic benefits of DMB protection, researchers can unlock efficient pathways to novel and complex drug candidates.
Section 1: The Chemistry of the DMB Protecting Group
The DMB group's utility stems from its unique electronic properties. The two methoxy groups on the benzyl ring render it highly susceptible to acid-catalyzed cleavage, yet stable to the basic conditions required for Fmoc group removal (typically 20% piperidine in DMF).[8]
Mechanism of Action & Cleavage:
During synthesis, the bulky DMB group acts as a steric shield on the backbone amide, preventing the formation of the secondary structures that lead to aggregation.[4] Upon completion of the peptide assembly, the DMB group is efficiently removed during the final acidolytic cleavage step from the resin, typically using a standard trifluoroacetic acid (TFA) cocktail. The cleavage mechanism involves protonation of the benzyl ring, followed by the formation of a stable DMB cation.
It is critical to use a scavenger, such as triisopropylsilane (TIS), in the cleavage cocktail.[4] The DMB cation is a potent electrophile that can otherwise lead to unwanted alkylation of sensitive residues like tryptophan or methionine.[4][9]
Section 2: Key Applications & Advantages
Mitigating Aggregation in Hydrophobic Sequences
The primary benefit of DMB protection is the significant improvement in the synthesis of hydrophobic and aggregation-prone peptides. By disrupting secondary structure formation, DMB-protected monomers ensure that reactive sites remain accessible, leading to more efficient coupling and deprotection cycles.
Table 1: Representative Data on Synthesis Improvement
| Peptide Characteristic | Synthesis Method | Crude Purity (Typical) | Overall Yield (Typical) |
|---|---|---|---|
| Hydrophobic 25-mer | Standard Fmoc-SPPS | 25% | 40% |
| Hydrophobic 25-mer | With DMB-protected monomer | 65% | 75% |
Data is representative and compiled based on reported improvements in difficult sequences.[4]
Preventing Aspartimide Formation
A notorious side reaction in Fmoc-SPPS is the formation of aspartimide, particularly in Asp-Gly sequences.[10][11] The backbone nitrogen of the glycine residue can attack the side-chain ester of aspartic acid, forming a cyclic imide. This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, which is often difficult to separate.[10]
Using an Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide building block completely prevents this side reaction.[3][10] The DMB group on the glycine nitrogen provides steric hindrance that blocks the initial nucleophilic attack, ensuring the integrity of the peptide backbone.[3][4]
Section 3: Experimental Protocols
These protocols assume a standard manual or automated Fmoc/tBu SPPS workflow.[8][12] All operations should be performed in a well-ventilated fume hood. Use high-quality, peptide-synthesis-grade solvents.
Protocol 3.1: General SPPS Workflow with a DMB-Piperazine Monomer
This protocol outlines the incorporation of a generic Fmoc-N'-(Protecting Group)-N-(DMB)-piperazine-2-carboxylic acid monomer into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.uci.edu [chem.uci.edu]
Preventing racemization during the synthesis of chiral piperazin-2-ones
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenge of preventing racemization during the synthesis of chiral piperazin-2-ones. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven methodologies to ensure the stereochemical integrity of your compounds.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable protocols to resolve them.
Issue 1: My final piperazin-2-one product shows low enantiomeric excess (ee%). How do I identify the source of racemization?
Answer:
Racemization can occur at several stages of the synthesis. Identifying the problematic step is the first critical action. The proton at the chiral α-carbon (C3 position) of the piperazin-2-one ring system is susceptible to abstraction under both basic and harsh acidic conditions, leading to a loss of stereochemical purity.[1] A systematic approach involves analyzing the enantiomeric excess (ee%) of intermediates at each key stage of your synthetic route.
Diagnostic Workflow:
-
Start with Your Precursors: Confirm the enantiomeric purity of your starting amino acid or chiral diamine. This is your baseline.
-
Analyze Post-Coupling: If your synthesis involves creating an amide bond (a common step in building the piperazin-2-one backbone), analyze the ee% of the linear precursor immediately after the coupling reaction. This is a very common step for racemization to occur.[2][3]
-
Analyze Post-Cyclization: Before final deprotection or purification, analyze the ee% of the protected piperazin-2-one intermediate after the ring-closing step.
-
Analyze Post-Deprotection: Check the ee% after removing any protecting groups. Harsh deprotection conditions are a known cause of epimerization.[1][4]
The following workflow diagram illustrates this diagnostic process.
Caption: A decision-making workflow for diagnosing the source of racemization.
Issue 2: Racemization is occurring during the amide bond formation step when creating my linear precursor. What is happening and how can I fix it?
Answer:
This is one of the most common sources of racemization in peptide and related syntheses. The mechanism typically involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[5] The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to a planar, achiral enolate that readily racemizes upon protonation.
Caption: Mechanism of racemization via an oxazolone intermediate.
Solutions & Protocols:
Your strategy should focus on minimizing the formation and lifetime of the oxazolone intermediate and controlling the basicity of the reaction medium.
-
Choice of Coupling Reagent: Carbodiimide reagents like DCC or EDC can lead to significant racemization if used alone.[6] Modern uronium/phosphonium salt-based reagents are generally preferred as they proceed through activated esters that are less prone to oxazolone formation.[7]
-
Use of Additives: When using carbodiimides, always include an additive. 1-Hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (OxymaPure) are effective at suppressing racemization by forming active esters that react faster with the amine component than they do to form the oxazolone.[1][6]
-
Choice of Base: The basicity and steric hindrance of the base used are critical.[8] Strong, non-hindered bases accelerate proton abstraction from the oxazolone intermediate.
-
Temperature Control: Perform coupling reactions at low temperatures (e.g., starting at 0 °C and slowly warming to room temperature) to reduce the rate of racemization.[1][4]
Table 1: Comparison of Common Coupling Conditions for Racemization Control
| Coupling Reagent | Additive | Base | Racemization Risk | Key Considerations |
| EDC/DCC | None | DIPEA/TEA | High | Not recommended for chiral integrity.[6] |
| EDC/DCC | HOBt / Oxyma | NMM / DIPEA | Low-Medium | A classic, cost-effective method. Additive is essential.[1][6] |
| HATU / HBTU | None (contains HOAt/HOBt moiety) | DIPEA / NMM | Low | Very efficient but can cause side reactions if used in excess.[6][7] |
| COMU | None | DIPEA / Collidine | Very Low | Excellent performance, high solubility, and water-soluble byproducts.[10] |
Protocol: Low-Racemization Amide Coupling using HATU
This protocol details the coupling of an N-protected amino acid to an amine, a common step in constructing the piperazin-2-one backbone.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected chiral amino acid (1.0 eq) and HATU (1.0 eq) in anhydrous DMF or DCM (0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.0 eq) or N-methylmorpholine (NMM) (2.0 eq) dropwise to the reaction mixture. Stir for 5-10 minutes.
-
Amine Addition: Add the amine component (1.0-1.1 eq) to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography. Crucially, analyze the enantiomeric excess of the purified product using chiral HPLC to confirm the retention of stereochemistry.[11]
Issue 3: I've confirmed my linear precursor is enantiopure, but racemization occurs during the ring-closing (cyclization) step. Why?
Answer:
During cyclization, especially under basic conditions, the proton on the carbon alpha to the carbonyl group (which will become the C3 position of your piperazin-2-one) can become acidic. A sufficiently strong base can deprotonate this position, forming a planar enolate intermediate which will racemize upon re-protonation during work-up.
Solutions:
-
Mild Conditions: Employ the mildest possible conditions that still afford a reasonable reaction rate for cyclization. This often involves a trade-off between reaction time and stereochemical purity.
-
Base Selection: Use a weak or sterically hindered base. For intramolecular cyclizations, sometimes a weaker base like NaHCO₃ or K₂CO₃ is sufficient, which is less likely to cause epimerization than stronger bases like NaOH or alkoxides.
-
Temperature Control: Keep the reaction temperature as low as feasible. If the cyclization requires heating, perform optimization studies to find the lowest effective temperature. Performing neutralization steps at 0 °C after a reaction can also prevent side reactions and potential racemization.[12]
-
Protecting Group Strategy: The choice of nitrogen protecting groups can influence the acidity of the α-proton. Electron-withdrawing groups can increase acidity and susceptibility to racemization.
Issue 4: My protected piperazin-2-one is enantiopure, but I see racemization after removing the protecting groups.
Answer:
This indicates that your deprotection conditions are too harsh. Both strong acids (used for Boc removal) and strong bases (used for Fmoc removal) can create conditions that allow for epimerization of the sensitive α-proton.[1]
Solutions:
-
For Acid-Labile Groups (e.g., N-Boc):
-
Problem: Trifluoroacetic acid (TFA) is a very strong acid and can promote racemization, especially with prolonged exposure or at elevated temperatures.
-
Solution: Switch to milder acidic conditions. Consider using 4M HCl in 1,4-dioxane at 0 °C or p-toluenesulfonic acid (p-TsOH) in a suitable solvent.[1][4] Always perform the reaction at the lowest temperature possible and minimize the reaction time.
-
-
For Base-Labile Groups (e.g., N-Fmoc):
-
Problem: Piperidine is a strong base that can readily cause epimerization.
-
Solution: This is less common for piperazin-2-one synthesis, which often starts from amino acids where Boc or Cbz are more typical. However, if Fmoc is used, consider buffered deprotection conditions or alternative protecting groups that can be removed under neutral conditions.
-
-
For Hydrogenolysis (e.g., N-Cbz, N-Bn):
-
Problem: While generally mild, residual acid or base on the Pd/C catalyst or in the reaction mixture can cause issues.
-
Solution: Ensure the reaction is carried out under strictly neutral conditions. Use high-quality catalyst and ensure the substrate is neutralized before the reaction.[1]
-
Protocol: Mild N-Boc Deprotection
-
Preparation: Dissolve the N-Boc protected piperazin-2-one (1.0 eq) in anhydrous 1,4-dioxane (or another suitable aprotic solvent) to a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add a solution of 4M HCl in 1,4-dioxane (2-3 equivalents) dropwise.
-
Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete in 1-2 hours).
-
Work-up: Once the starting material is consumed, remove the solvent and excess HCl under reduced pressure at a low temperature. The resulting hydrochloride salt can be used directly in the next step or neutralized carefully with a mild base (e.g., saturated NaHCO₃ solution) at 0 °C.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reason the α-carbon in these systems is prone to racemization?
A1: The primary reason is the acidity of the proton attached to the α-carbon. This acidity is enhanced by the adjacent electron-withdrawing carbonyl group of the lactam. Under basic conditions, this proton can be removed to form a planar, sp²-hybridized enolate intermediate. This intermediate loses its stereochemical information, and subsequent protonation can occur from either face, leading to a racemic or partially racemized mixture.[1][5]
Q2: How do I choose the right coupling reagent to guarantee stereochemical integrity?
A2: There is no single "guaranteed" reagent, but you can significantly minimize risk by choosing modern uronium or phosphonium-based reagents like HATU, HCTU, or COMU.[7][10] These reagents are designed for rapid activation and coupling, which minimizes the lifetime of any racemizable intermediates. For particularly sensitive substrates, COMU is often cited as a superior option due to its high reactivity and lower propensity for epimerization compared to even HATU.[10]
Q3: Can the choice of solvent affect racemization?
A3: Yes, the polarity of the solvent can play a role. More polar solvents can sometimes favor the formation of racemizable intermediates like the oxazolone.[5][13] Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often preferred over more polar options like N,N-dimethylformamide (DMF) to suppress racemization, though solubility of the reactants must be taken into account.[13] Always use anhydrous solvents, as water can interfere with the reactions.[4]
Q4: How can I accurately determine the enantiomeric excess (ee%) of my piperazin-2-one?
A4: The gold standard method is Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times.[11][14]
-
Column Selection: Polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are a highly effective starting point for many chiral compounds, including piperazine derivatives.[11][15]
-
Method Development: A screening process using different mobile phases (e.g., hexane/isopropanol for normal phase; acetonitrile/water for reversed-phase) is used to find conditions that provide baseline separation (Resolution > 1.5).[11][15]
-
Quantification: The ee% is calculated from the peak areas of the two enantiomers in the chromatogram.[11]
Q5: Are certain starting amino acids more prone to racemization during piperazin-2-one synthesis?
A5: Yes. Amino acids with electron-withdrawing groups or aromatic rings on the side chain can sometimes be more susceptible. For example, phenylglycine has been observed to be particularly prone to racemization during the synthesis of 3-phenyl-substituted piperazin-2-ones, potentially due to the increased acidity of the α-proton.[12] Histidine and cysteine are also known to be highly susceptible to racemization during standard peptide coupling conditions.[3]
Part 3: Analytical Workflow for Quality Control
Ensuring the stereochemical purity of your final compound is paramount. The following workflow outlines the standard procedure for developing a chiral HPLC method to analyze your piperazin-2-one enantiomers.
Caption: Workflow for Chiral HPLC Method Development.[11]
References
-
Ghate, M., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(21), 6655. [Link]
-
Feng, G.-S., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8, 6273-6278. [Link]
-
Lanza, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3539–3549. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]
-
ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
D'Andrea, L. D., et al. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 6034–6043. [Link]
-
Aapptec Peptides. Coupling Reagents. Aapptec. [Link]
-
D'Amico, V., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem, 15(13), e202200389. [Link]
-
Liu, W., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14, 5363. [Link]
-
Lanza, F., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. ACS Publications. [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. IJPR Journal. [Link]
- Google Patents. (2020). Synthesis method of chiral piperazinone derivative.
-
LCGC International. (2019). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
IRIS. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS UNINA. [Link]
-
Neuhaus, C. M., et al. (2016). Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. The Journal of Organic Chemistry, 81(11), 4819–4826. [Link]
-
ResearchGate. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Knowledge Center Archive - Bachem [bachem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.unive.it [iris.unive.it]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Incomplete DMB Deprotection in Piperazine Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the deprotection of 2,4-dimethoxybenzyl (DMB) protected piperazine derivatives. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common challenges in your synthetic workflows.
Introduction: The Role of the DMB Group in Piperazine Synthesis
The 2,4-dimethoxybenzyl (DMB) group is a widely used protecting group for primary and secondary amines, including the nitrogen atoms of a piperazine ring.[1] Its popularity stems from its relative stability under basic and nucleophilic conditions, while allowing for facile removal under specific oxidative or acidic conditions.[1][2] This orthogonality is crucial in multi-step syntheses. The electron-rich nature of the DMB ring, due to its two methoxy substituents, makes it significantly more labile to cleavage than a standard benzyl (Bn) or even a p-methoxybenzyl (PMB) group, enabling milder deprotection conditions ideal for sensitive substrates.[2][3]
However, incomplete cleavage, low yields, and side-product formation are common hurdles. This guide addresses these specific issues head-on, providing explanations grounded in reaction mechanisms and field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing a DMB protecting group from a piperazine nitrogen?
There are two main strategies for DMB group cleavage:
-
Oxidative Cleavage: This is the most common and often mildest method. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) are used. The reaction proceeds via a single electron transfer (SET) mechanism, favored by the electron-rich DMB ring.[3][4]
-
Acidic Cleavage: The DMB group can be removed using strong acids like trifluoroacetic acid (TFA) or, in more resistant cases, triflic acid (TfOH). The reaction proceeds through the formation of a stable, resonance-delocalized benzylic carbocation.[3]
Q2: How does oxidative deprotection with DDQ work?
Oxidative cleavage with DDQ involves the formation of a charge-transfer complex between the electron-rich DMB ring and the electron-deficient DDQ quinone.[3] This is followed by a single electron transfer (SET) from the DMB group to DDQ. Subsequent fragmentation, often facilitated by water present in the reaction medium, leads to the release of the deprotected amine, 2,4-dimethoxybenzaldehyde, and the DDQ hydroquinone.[4][5]
Q3: Why would I choose acidic deprotection over oxidative deprotection?
Acidic deprotection is a valuable alternative when the substrate contains other functional groups that are sensitive to oxidation. For instance, if your molecule has easily oxidizable moieties like sulfides or other electron-rich aromatic rings that might compete in a DDQ reaction, TFA-mediated cleavage would be the preferred route. However, one must ensure the substrate is stable to strong acidic conditions.
Q4: How should I monitor the progress of a DMB deprotection reaction?
Thin-layer chromatography (TLC) is the most effective method for monitoring the reaction.[3] It is crucial to co-spot your reaction mixture with the DMB-protected starting material. The deprotected piperazine product will have a significantly different polarity (it is typically much more polar) and thus a lower Rf value. The disappearance of the starting material spot and the appearance of a new, lower spot indicate reaction progression. Staining with potassium permanganate can be helpful for visualizing both spots.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction is stalled. TLC analysis shows a significant amount of starting material remaining even after the recommended reaction time.
This is the most common issue, and it can stem from several factors related to reagents and reaction conditions.
-
Possible Cause A: Insufficient or Deactivated Oxidizing/Acidic Reagent
-
Scientific Rationale: Oxidative reagents like DDQ are sensitive to moisture and can degrade upon improper storage, losing their activity. Similarly, acids like TFA can be of varying purity. The deprotection is a stoichiometric reaction, and an insufficient number of equivalents will naturally lead to an incomplete reaction.
-
Solution:
-
Increase Equivalents: Incrementally increase the amount of the deprotection reagent. For DDQ, moving from 1.1 to 1.5 or even 2.0 equivalents can drive the reaction to completion.[3] For TFA, using it as a co-solvent (e.g., 25-50% v/v in Dichloromethane) is often necessary.[1]
-
Verify Reagent Quality: Use a freshly opened bottle of DDQ or CAN. Ensure TFA is high purity. DDQ should be a bright yellow-orange powder; if it appears dark or clumpy, it may be degraded.
-
-
-
Possible Cause B: Suboptimal Reaction Conditions (Solvent & Temperature)
-
Scientific Rationale: For oxidative deprotections with DDQ, the reaction is typically performed in a mixture of a chlorinated solvent and water (e.g., CH₂Cl₂/H₂O at a ratio of 18:1).[3] Water is necessary to hydrolyze the intermediate species.[4] The reaction is often initiated at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature.[3] For acidic cleavage, an anhydrous solvent like CH₂Cl₂ is preferred to prevent side reactions with water.
-
Solution:
-
Review Solvent System: For DDQ reactions, ensure a small amount of water is present in your dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Adjust Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) can sometimes be beneficial, but must be done cautiously as it can also promote side reactions. Monitor closely by TLC.
-
-
-
Possible Cause C: Substrate Steric Hindrance or Electronic Effects
-
Scientific Rationale: If the DMB-protected nitrogen is in a sterically congested environment, the deprotection reagent may have difficulty accessing the reaction site. Furthermore, the presence of strong electron-withdrawing groups elsewhere in the molecule can decrease the electron density of the DMB ring, making oxidative cleavage more difficult.[6]
-
Solution:
-
Switch Deprotection Method: If oxidative cleavage is failing, acidic cleavage may be more effective, or vice-versa.
-
Use a Stronger Reagent: For particularly stubborn cases, moving from TFA to the much stronger triflic acid (TfOH) can be effective.[6] However, this should be a last resort due to the harshness of the conditions.
-
-
Problem 2: The reaction goes to completion, but my isolated yield is very low.
Low yield often points to product degradation or side reactions involving highly reactive intermediates.
-
Possible Cause A: Side Reactions from the DMB Carbocation
-
Scientific Rationale: Both acidic and oxidative deprotection pathways generate a highly reactive 2,4-dimethoxybenzyl carbocation (or a related species). This electrophile can be trapped by any available nucleophile in the mixture, including the nitrogen of your newly deprotected piperazine product, leading to re-alkylation or other undesired adducts.[4]
-
Solution: Use a Cation Scavenger.
-
Add a nucleophilic scavenger to the reaction mixture to trap the DMB cation as it forms.
-
Recommended Scavengers: Anisole, 1,3-dimethoxybenzene, or thioanisole are excellent choices.[6][7] They are used in excess (5-10 equivalents).
-
Implementation: Add the scavenger to the solution of your substrate before adding the deprotection reagent (DDQ or TFA).
-
-
-
Possible Cause B: Degradation of the Piperazine Product
-
Scientific Rationale: The piperazine ring itself, being a diamine, can be susceptible to over-oxidation or degradation under harsh acidic conditions.[8][9] Leaving the reaction to stir for too long after completion can significantly decrease the yield.
-
Solution:
-
Monitor Carefully: Check the reaction progress frequently by TLC (e.g., every 15-30 minutes).
-
Quench Promptly: As soon as the starting material is consumed, quench the reaction immediately. For DDQ reactions, quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃).[3][10] For TFA reactions, carefully neutralize with a base like saturated NaHCO₃.
-
-
-
Possible Cause C: Difficulties During Workup and Purification
-
Scientific Rationale: The deprotected piperazine product is often a free base with high polarity and good water solubility, which can lead to losses during aqueous extraction. The primary byproduct, 2,4-dimethoxybenzaldehyde, can sometimes be difficult to separate from the product via column chromatography.
-
Solution:
-
Extraction pH: During workup, ensure the aqueous layer is basic (pH > 10) before extracting your deprotected piperazine product into an organic solvent. This ensures the amine is in its free base form and is less water-soluble.
-
Purification Strategy: Silica gel column chromatography is standard. A gradient elution starting with a non-polar solvent and gradually increasing the polarity (e.g., with methanol in DCM) is often effective. Adding a small amount of triethylamine (e.g., 0.5-1%) to the eluent can prevent the product from streaking on the column.
-
-
Visualization of Key Processes
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common deprotection issues.
Caption: A logical workflow for diagnosing and solving DMB deprotection issues.
Mechanism of Oxidative Deprotection
This diagram illustrates the generally accepted mechanism for DMB deprotection using DDQ.
Caption: Simplified mechanism of DMB deprotection via Single Electron Transfer (SET).
Validated Experimental Protocols
Table 1: Comparison of Standard DMB Deprotection Conditions
| Method | Reagent & Equivalents | Solvent System | Temp. | Typical Time | Key Considerations |
| Oxidative | DDQ (1.1–1.5 eq.) | CH₂Cl₂ / H₂O (18:1) | 0 °C to RT | 1–4 h | Mildest method; sensitive to substrate oxidation.[3] |
| Acidic | TFA (10–50% v/v) | CH₂Cl₂ | 0 °C to RT | 1–4 h | Good for oxidatively sensitive substrates; requires acid stability. |
| Acidic (Strong) | TfOH (catalytic to stoich.) | CH₂Cl₂ with scavenger | RT | 0.5–2 h | For very resistant substrates; conditions are harsh. |
Protocol 1: Oxidative Deprotection using DDQ
This protocol is adapted from standard procedures for DMB ether cleavage.[3]
-
Preparation: Dissolve the DMB-protected piperazine derivative (1.0 eq.) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v, e.g., 18 mL DCM, 1 mL H₂O). If substrate is prone to side reactions, add anisole (5.0 eq.) as a scavenger.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Add DDQ (1.2 eq.) portion-wise over 5 minutes. The solution will typically turn dark green or brown.
-
Monitoring: Allow the reaction to warm to room temperature and stir, monitoring progress by TLC every 30 minutes.
-
Quenching: Upon completion (disappearance of starting material), quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 10 minutes until the color fades.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the deprotected piperazine.
Protocol 2: Acidic Deprotection using TFA
This protocol is based on general methods for acid-labile protecting groups.[1]
-
Preparation: Dissolve the DMB-protected piperazine derivative (1.0 eq.) and a scavenger such as anisole (5.0 eq.) in dichloromethane (CH₂Cl₂).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath with stirring.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA) dropwise (e.g., to a final concentration of 25% v/v).
-
Monitoring: Allow the reaction to warm to room temperature and stir, monitoring progress by TLC.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Workup: Transfer to a separatory funnel. Ensure the aqueous layer is basic (pH > 10), then extract with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. biosynce.com [biosynce.com]
- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Optimizing HPLC Purification of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
Welcome to the technical support center for the purification of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one via High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during mobile phase optimization. Here, we move beyond generic protocols to explain the reasoning behind each step, ensuring a robust and reproducible purification process.
Understanding Your Molecule: Key Physicochemical Properties
Before diving into troubleshooting, a foundational understanding of the target molecule's properties is paramount for logical method development.
| Property | Value/Estimate | Implication for HPLC Method Development |
| Molecular Formula | C₁₄H₂₀N₂O₃ | |
| Molecular Weight | 264.32 g/mol | |
| Structure | Contains a piperazinone core, a chiral center, a tertiary amine, an amide, and a dimethoxybenzyl group. | The presence of a basic tertiary amine and a polar amide group makes the molecule's retention sensitive to mobile phase pH in reversed-phase chromatography. The dimethoxybenzyl group provides a chromophore for UV detection. |
| Estimated pKa | The tertiary amine is the most basic site. Based on structurally similar N-alkylated piperazines, the pKa of the conjugate acid is estimated to be in the range of 7.5 - 8.5.[1][2] | To ensure consistent retention and good peak shape in reversed-phase HPLC, the mobile phase pH should be controlled with a buffer, ideally at least 1.5-2 pH units away from the analyte's pKa.[3] |
| UV Absorbance | The 2,4-dimethoxybenzyl moiety is expected to have significant UV absorbance. Similar dimethoxybenzene derivatives show absorbance maxima around 280-295 nm.[4] | A starting detection wavelength of 280 nm is recommended. A full UV scan of a purified sample should be performed to determine the optimal wavelength for maximum sensitivity. |
| Solubility | Expected to be soluble in common organic solvents like methanol, acetonitrile, and isopropanol. Solubility in aqueous solutions will be pH-dependent. | For reversed-phase HPLC, dissolving the sample in the initial mobile phase composition is ideal to prevent peak distortion.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for mobile phase selection for this compound?
A1: The choice between reversed-phase (RP) and normal-phase (NP) chromatography is the first step.
-
Reversed-Phase (RP-HPLC): This is the most common and often the first choice for molecules of moderate polarity like yours.[6] A good starting point would be a gradient elution with acetonitrile (ACN) and water. Due to the basic nature of the tertiary amine, using a buffered mobile phase is critical to control ionization and achieve reproducible results.[7][8]
-
Normal-Phase (NP-HPLC): If you are aiming to separate closely related isomers or if the compound shows poor retention in RP-HPLC even with low organic content, NP-HPLC is a viable alternative.[9] A typical mobile phase would consist of a non-polar solvent like hexane or heptane with a polar modifier such as ethanol or isopropanol.
Q2: Why is buffering the mobile phase in RP-HPLC so important for this molecule?
A2: The piperazine moiety contains a tertiary amine which is a basic functional group. The ionization state of this amine is dependent on the pH of the mobile phase.[10][11]
-
At a pH close to the pKa (estimated 7.5-8.5): The compound will exist as a mixture of its ionized (protonated) and non-ionized forms. This can lead to peak splitting or severe tailing because the two forms will have different interactions with the stationary phase.[3]
-
At a pH well below the pKa (e.g., pH 3-4): The amine will be predominantly in its ionized (protonated) form. This can lead to reduced retention on a C18 column but often results in sharper peaks.
-
At a pH well above the pKa (e.g., pH 9-10): The amine will be in its non-ionized (free base) form, leading to increased retention. However, it's crucial to ensure your column is stable at higher pH.
A buffer resists changes in pH, ensuring that the ionization state of your compound remains constant throughout the analysis, which is key for reproducible retention times and symmetrical peak shapes.[8][11]
Q3: What are the recommended buffer systems for this compound in RP-HPLC?
A3: The choice of buffer depends on the desired pH and its compatibility with your detection method (e.g., mass spectrometry).
| Buffer System | Effective pH Range | Comments |
| Formic Acid / Ammonium Formate | 2.8 - 4.8 | Excellent for LC-MS applications due to its volatility. A good starting point for acidic conditions.[12] |
| Acetic Acid / Ammonium Acetate | 3.8 - 5.8 | Also LC-MS compatible. Provides buffering in the mid-pH range.[12] |
| Phosphate Buffers (e.g., KH₂PO₄/K₂HPO₄) | pKa1 ~2.1, pKa2 ~7.2, pKa3 ~12.3 | Very effective buffers but are non-volatile and can be harsh on mass spectrometers. Ideal for UV detection.[12] |
| Ammonium Bicarbonate | 9.2 - 10.2 (with pH adjustment) | A volatile buffer suitable for LC-MS when working at higher pH is necessary. |
A buffer concentration of 10-25 mM is generally sufficient for most applications.[3][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification.
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: My peak for (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is tailing significantly in reversed-phase. What are the likely causes and how can I fix it?
A: Peak tailing for basic compounds like this is a common issue, often stemming from interactions with the stationary phase or mobile phase issues.
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Detailed Steps:
-
Verify Mobile Phase pH: As discussed, an unbuffered or improperly buffered mobile phase is a primary cause of tailing for basic compounds.[13]
-
Protocol: Prepare a mobile phase with a buffer that sets the pH at least 2 units below the estimated pKa of your compound (e.g., pH 3-4 using a formate buffer). This ensures the tertiary amine is fully protonated and behaves as a single species.[3]
-
-
Assess for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Protocol: Reduce the injection volume or the concentration of your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, overload was the issue.
-
-
Address Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can have a strong, unwanted interaction with basic analytes, causing tailing.[2][13]
-
Protocol 1: Use a Competing Base: Add a small amount (0.05-0.1%) of a competing base like triethylamine (TEA) to your mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte. Note: TEA has a high UV cutoff, so monitor your baseline.
-
Protocol 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanols. If you are using an older column, switching to a high-purity, end-capped column can significantly improve peak shape for basic compounds.
-
-
Check Sample Solvent: Dissolving your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion.[5]
-
Protocol: Whenever possible, dissolve your sample in the same solvent mixture as your starting mobile phase conditions. If solubility is an issue, use the weakest possible solvent that will fully dissolve your sample.
-
Q: My peaks are fronting. What does this indicate?
A: Peak fronting is less common than tailing and typically points to column overload or a mismatch between the sample solvent and the mobile phase. The troubleshooting steps are similar to those for tailing, with a primary focus on reducing the sample load and ensuring the sample is dissolved in a solvent weaker than or equal to the mobile phase.[5]
Q: I am observing split peaks. What could be the cause?
A: Split peaks can be caused by several factors:[4]
-
Partially Clogged Column Frit: Contaminants from the sample or mobile phase can block the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Filter all samples and mobile phases through a 0.22 or 0.45 µm filter. If the problem persists, try back-flushing the column (if the manufacturer's instructions permit) or replace the column. Using a guard column can help protect the analytical column.
-
-
Sample/Mobile Phase Mismatch: If the sample solvent is not miscible with the mobile phase, it can cause the sample to precipitate on the column, leading to split peaks.
-
Solution: Ensure your sample solvent is fully miscible with the mobile phase. As a best practice, dissolve the sample in the mobile phase.[5]
-
-
Co-elution of an Impurity: What appears to be a split peak may actually be two closely eluting compounds.
-
Solution: Try optimizing the mobile phase gradient to improve resolution (see Issue 2).
-
Issue 2: Inadequate Resolution
Q: I have impurities that are co-eluting with my main peak. How can I improve the separation?
A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your chromatographic system. Mobile phase optimization is the most powerful tool for this.
Workflow for Optimizing Resolution
Caption: A systematic approach to improving peak resolution.
Detailed Steps:
-
Implement or Optimize a Gradient: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution is often the most effective way to resolve complex mixtures.
-
Protocol: Start with a broad "scouting" gradient (e.g., 5% to 95% acetonitrile in water over 20-30 minutes) to determine the approximate elution time of your compound and impurities.[1]
-
Once you know the elution window, you can create a shallower gradient in that region to increase the separation between peaks.[1] For example, if your peaks elute between 40% and 60% ACN, you could run a gradient from 35% to 65% ACN over a longer period.
-
-
Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in RP-HPLC, and they offer different selectivities.[6]
-
Protocol: If you are not getting adequate separation with acetonitrile, try substituting it with methanol. The interactions of your analyte and impurities with the stationary phase can change, potentially leading to improved resolution.
-
-
Adjust the Mobile Phase pH: Changing the pH can alter the retention times of ionizable compounds, including your target molecule and any acidic or basic impurities.[7][10]
-
Protocol: If you are working at a low pH, try increasing it (while staying at least 1.5-2 pH units away from the pKa). This will change the ionization state of your compound and potentially the impurities, leading to different elution patterns and improved resolution.
-
Issue 3: Retention Time Instability
Q: My retention times are drifting from one injection to the next. What could be the cause?
A: Unstable retention times are a sign of an uncontrolled variable in your HPLC system.
Common Causes and Solutions:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.
-
Solution: Ensure your equilibration time is sufficient. A good rule of thumb is to allow 10-20 column volumes of the starting mobile phase to pass through the column before injecting.
-
-
Mobile Phase Composition Changes: The mobile phase can change over time due to evaporation of the more volatile organic component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[5]
-
-
Temperature Fluctuations: Column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Pump Issues or Leaks: Inconsistent flow from the pump due to air bubbles, faulty check valves, or leaks will cause retention time drift.[5]
-
Solution: Degas your mobile phase.[5] Check for any visible leaks in the system. If the problem persists, consult your instrument's manual for pump maintenance procedures.
-
References
- Patel, R., & Patel, M. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(3), 235-240.
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]
-
Scribd. (n.d.). Why Is PH Important For HPLC Buffers. Retrieved from [Link]
-
Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC International. (2025, November 27). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
Drawell. (2024, April 28). Strategies for Method Development and Optimization in HPLC. Retrieved from [Link]
-
PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Lab Manager. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from [Link]
-
PharmaGuru. (2025, October 7). What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Welch Materials. (2025, March 24). Gradient Optimization in Liquid Chromatography. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Analytical Method Development for Pharmaceutical Analysis. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2025, June 15). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]
-
Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
LCGC International. (2025, November 30). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
SlideShare. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Retrieved from [Link]
-
LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved from [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). Retrieved from [Link]
-
PubMed. (2013). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]
-
ScienceAsia. (2025, March 17). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. (3R)-4-((2,4-Dimethoxyphenyl)methyl)-3-methylpiperazin-2-one | C14H20N2O3 | CID 56973619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Absorption [1,4-Dimethoxy Benzene] | AAT Bioquest [aatbio.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1383146-20-0|(R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one|BLD Pharm [bldpharm.com]
- 9. arep.med.harvard.edu [arep.med.harvard.edu]
- 10. uregina.ca [uregina.ca]
- 11. CAS 1427063-32-8 | (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one - Synblock [synblock.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. semanticscholar.org [semanticscholar.org]
Minimizing side reactions and impurities in the alkylation of 3-methylpiperazin-2-one
Welcome to the technical support center for the alkylation of 3-methylpiperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, minimize side reactions, and reduce impurities. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Introduction: The Challenge of Selective Alkylation
3-Methylpiperazin-2-one is a valuable building block in medicinal chemistry, often serving as a scaffold for the synthesis of a wide range of therapeutic agents.[1][2][3] Its structure, however, presents a significant synthetic challenge. The molecule possesses two nitrogen atoms with differing nucleophilicity—the N1 amide and the N4 secondary amine—as well as an enolizable lactam oxygen, creating a trifecta of potential reactive sites. Uncontrolled alkylation can lead to a complex mixture of products, including the desired N4-monoalkylated product, the N1-alkylated isomer, N,N'-dialkylated species, and O-alkylated impurities.[4][5][6][7] Achieving high selectivity and yield is therefore paramount for efficient drug development workflows.
This guide will dissect the key challenges and provide actionable strategies to steer the reaction toward the desired outcome.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the alkylation of 3-methylpiperazin-2-one in a question-and-answer format.
Q1: My reaction is producing a significant amount of the N,N'-dialkylated byproduct. How can I improve selectivity for mono-alkylation?
A1: The formation of dialkylated products is a common issue arising from the comparable reactivity of the two nitrogen atoms under many standard alkylation conditions.[8][9]
-
Probable Cause 1: Stoichiometry and Reaction Control. Using an excess of the alkylating agent or allowing the reaction to proceed for too long can drive the reaction towards double alkylation.
-
Solution: Carefully control the stoichiometry, using a 1:1 or even a slight excess of the 3-methylpiperazin-2-one. Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction once the formation of the desired mono-alkylated product is maximized.[9]
-
-
Probable Cause 2: Base Selection. Strong bases can deprotonate the mono-substituted product, rendering it susceptible to a second alkylation.[9]
-
Solution: Employ a weaker, non-nucleophilic base. Inorganic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are often preferred over strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to minimize this side reaction.[9]
-
-
Probable Cause 3: Lack of Selective Protection. The most robust strategy to prevent dialkylation is to temporarily "block" one of the nitrogen atoms.
-
Solution: Protecting Group Strategy. The use of a protecting group on one of the nitrogens is a highly effective method.[8][10][11] The tert-butoxycarbonyl (Boc) group is a common choice for protecting the N1 position, directing alkylation to the N4 nitrogen. The Boc group can be subsequently removed under acidic conditions.[8][12]
-
Q2: I am observing a significant amount of an O-alkylated impurity. What is causing this and how can I favor N-alkylation?
A2: O-alkylation is a competing reaction pathway that arises from the ambident nucleophilic nature of the deprotonated lactam (the enolate).[4][6] The negative charge is shared between the nitrogen and oxygen atoms, allowing the alkylating agent to attack at either site.
-
Probable Cause: Hard and Soft Acid-Base (HSAB) Mismatch. The outcome of the N- vs. O-alkylation can often be predicted by the Hard and Soft Acid-Base (HSAB) principle. The lactam nitrogen is a "soft" nucleophile, while the oxygen is a "hard" nucleophile. "Hard" electrophiles (alkylating agents) will preferentially react with the hard oxygen center, while "soft" electrophiles will favor the soft nitrogen center.[6]
-
Solution: Select a "Softer" Alkylating Agent. Alkyl iodides are softer than alkyl bromides, which are in turn softer than alkyl chlorides. Using an alkyl iodide will increase the propensity for N-alkylation. Harder alkylating agents like dimethyl sulfate or alkyl tosylates are more likely to result in O-alkylation.[6]
-
-
Probable Cause: Inappropriate Solvent Choice. The solvent can influence the reactivity of the enolate.
-
Solution: Optimize the Solvent. Aprotic polar solvents like DMF or DMSO can favor N-alkylation. Protic solvents may solvate the oxygen atom of the enolate, potentially hindering O-alkylation, but can also affect the nucleophilicity of the nitrogen.
-
Q3: The reaction is sluggish and gives a low yield of the desired product. What can I do to improve the reaction rate and conversion?
A3: Low reactivity can stem from several factors, including insufficient activation of the substrate or a suboptimal reaction environment.
-
Probable Cause 1: Inadequate Base Strength. The chosen base may not be strong enough to efficiently deprotonate the nitrogen atom, leading to a low concentration of the active nucleophile.
-
Solution: While strong bases can promote dialkylation, a moderately strong base is necessary for the reaction to proceed. Consider bases like potassium carbonate or cesium carbonate. If using a weaker base, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to enhance the reaction rate under milder conditions.[6]
-
-
Probable Cause 2: Low Reaction Temperature. While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate.
-
Solution: Gradually increase the reaction temperature while carefully monitoring the reaction profile for the emergence of side products. An optimal temperature will provide a reasonable reaction rate without compromising selectivity.
-
Q4: How can I selectively alkylate the N1 (amide) position instead of the N4 (amine) position?
A4: While N4 alkylation is often the desired transformation, selective N1 alkylation can also be achieved.
-
Solution: Orthogonal Protection Strategy. This is the most reliable method. Protect the more nucleophilic N4 amine first, for example, with a benzyl (Bn) or a carbobenzyloxy (Cbz) group. Then, perform the alkylation at the N1 position under appropriate conditions (e.g., using NaH and an alkyl halide). Finally, deprotect the N4 position to yield the N1-alkylated product.[8][13][14]
Visualizing Reaction Pathways
The following diagram illustrates the primary reaction pathways in the alkylation of 3-methylpiperazin-2-one.
Caption: Reaction pathways in the alkylation of 3-methylpiperazin-2-one.
Troubleshooting Workflow
This flowchart provides a systematic approach to troubleshooting common issues in the alkylation of 3-methylpiperazin-2-one.
Caption: A troubleshooting workflow for optimizing the alkylation of 3-methylpiperazin-2-one.
Experimental Protocols
Protocol 1: Selective N4-Mono-alkylation using a Protecting Group Strategy
This protocol describes the selective alkylation of the N4 position of 3-methylpiperazin-2-one via an N1-Boc protected intermediate.
Step 1: N1-Boc Protection of 3-Methylpiperazin-2-one
-
Dissolve 3-methylpiperazin-2-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (TEA, 1.2 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N1-Boc-3-methylpiperazin-2-one.
Step 2: N4-Alkylation
-
Dissolve N1-Boc-3-methylpiperazin-2-one (1 equivalent) in an aprotic solvent such as DMF or acetonitrile.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N1-Boc-N4-alkyl-3-methylpiperazin-2-one.
Step 3: N1-Boc Deprotection
-
Dissolve the N1-Boc-N4-alkyl-3-methylpiperazin-2-one (1 equivalent) in a solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃ solution) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify if necessary to obtain the final N4-alkyl-3-methylpiperazin-2-one.[8][12]
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected outcomes based on the choice of key reaction parameters.
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| Alkylating Agent | R-I (soft) | Favors N-alkylation | Softer electrophile preferentially reacts with the softer nitrogen nucleophile (HSAB principle).[6] |
| R-OTs (hard) | Increases O-alkylation | Harder electrophile reacts with the harder oxygen nucleophile.[6] | |
| Base | K₂CO₃ (weak) | Favors mono-alkylation | Reduces deprotonation of the mono-alkylated product, minimizing dialkylation.[9] |
| NaH (strong) | Increases dialkylation | Stronger base increases the concentration of the mono-alkylated anion, promoting a second alkylation. | |
| Strategy | No Protecting Group | Mixture of products | Both nitrogens and the oxygen are potential sites for alkylation. |
| N1-Boc Protection | Selective N4-alkylation | The N1 position is blocked, directing the alkylating agent to the N4 position.[8][11] |
Purification and Characterization of Impurities
Effective purification is critical for obtaining the desired product in high purity.
-
Chromatography: Flash column chromatography on silica gel is the most common method for separating the desired product from starting materials and byproducts.[15] The polarity of the eluent can be adjusted to achieve optimal separation. For challenging separations, preparative HPLC may be necessary.
-
Crystallization: If the product is a solid, recrystallization can be an effective method for removing small amounts of impurities.[15][16]
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the free base can be regenerated by adding a base and extracting back into an organic solvent.
Common Impurities and their Identification:
| Impurity | Identification Method |
| Unreacted 3-methylpiperazin-2-one | TLC, LC-MS, ¹H NMR |
| N,N'-Dialkylated product | LC-MS, ¹H NMR |
| O-Alkylated product | LC-MS, ¹H NMR, IR (C=N stretch) |
| N1-Alkylated isomer | LC-MS, ¹H NMR (requires careful analysis) |
Conclusion
The selective alkylation of 3-methylpiperazin-2-one is a nuanced process that requires careful consideration of reaction conditions. By understanding the underlying chemical principles, such as the HSAB theory and the role of protecting groups, researchers can effectively minimize side reactions and impurities. A systematic approach to troubleshooting, coupled with robust purification techniques, will enable the efficient synthesis of these important pharmaceutical building blocks.
References
-
Chenchen Li, Mian Cai, Xichang Bao, & Xiaobo Wan. (n.d.). Study on the influence of N-alkylation vs. O-alkylation of lactam-containing aromatic acceptors on PSCs performance. ResearchGate. Retrieved from [Link]
-
N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block. ACS Publications. (2017, October 27). Retrieved from [Link]
-
An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. (n.d.). Retrieved from [Link]
- O- and N-alkylation with "Meerwein's reagent": the unusual behaviour of two lactams. [Source not further specified].
-
N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. (2019, April 18). Retrieved from [Link]
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Source not further specified]. (2026, January 19).
-
Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Retrieved from [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. (n.d.). Retrieved from [Link]
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. (2021, June 4). Retrieved from [Link]
-
Diastereoselective alkylation of (3S)- and (3R)-3-methylpiperazine-2,5-dione derivatives. A convenient approach to both (S)- and (R)-alanine. ACS Publications. (n.d.). Retrieved from [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. (n.d.). Retrieved from [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. (2025, August 6). Retrieved from [Link]
-
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. RSC. (n.d.). Retrieved from [Link]
- Process for the N-monoalkylation of piperazine. Google Patents. (n.d.).
-
Highly Enantioselective Construction of the Polycyclic Piperazin-2-ones via NHC-Catalyzed [12 + 2] Cycloadditions. ACS Publications. (2023, October 24). Retrieved from [Link]
-
Comparison of routes to piperazin-2-one decarboxylative alkylation substrates. ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- The preparation method of 2 piperazinones. Google Patents. (n.d.).
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. (2013, August 2). Retrieved from [Link]
- Purification of piperazine. Google Patents. (n.d.).
-
Piperazine-impurities. Pharmaffiliates. (n.d.). Retrieved from [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021, October 8). Retrieved from [Link]
-
Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. (2026, January 14). Retrieved from [Link]
-
Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ResearchGate. (2019, May 13). Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. (n.d.). Retrieved from [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. MDPI. (2022, May 25). Retrieved from [Link]
-
(3R)-3-methylpiperazin-2-one. PubChem. (n.d.). Retrieved from [Link]
-
DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing. (2019, November 8). Retrieved from [Link]
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Crystallization Optimization for (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
Welcome to the Technical Support and Troubleshooting Guide for the crystallization of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one . This chiral piperazinone derivative is a critical building block in modern medicinal chemistry, often utilized in the synthesis of complex active pharmaceutical ingredients (APIs) such as kinase inhibitors and neurokinin receptor antagonists [1].
Due to the structural dichotomy of this molecule—a highly lipophilic 2,4-dimethoxybenzyl (DMB) protecting group paired with a rigid, hydrogen-bonding lactam core—researchers frequently encounter severe phase-separation issues during isolation. This guide provides field-proven, mechanistically grounded protocols to optimize your solvent systems, bypass liquid-liquid phase separation (LLPS), and maximize enantiomeric excess ( ee ).
Core Troubleshooting: Mitigating "Oiling Out" (LLPS)
The Mechanistic Cause of Oiling Out
"Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when a solution's supersaturation forces the solute to separate into a secondary, solute-rich liquid phase rather than nucleating into a solid crystalline phase [2].
For (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one, the bulky DMB group heavily influences its solvation thermodynamics. When a highly polar anti-solvent (e.g., water) or a strictly non-polar anti-solvent (e.g., cold heptane) is added too rapidly, the system crosses the binodal cloud-point curve before it can cross the spinodal nucleation boundary. The activation energy required for the DMB groups to self-associate into amorphous liquid droplets is lower than the energy required for the lactam N-H motifs to organize into a rigid hydrogen-bonded crystal lattice [3].
The Solution: Thermodynamic Trajectory Control
To prevent oiling out, the crystallization trajectory must be carefully steered through the Metastable Zone Width (MSZW) without crossing into the LLPS miscibility gap[4]. This requires a tailored solvent/anti-solvent pairing and a strict seeding regimen.
Thermodynamic pathways comparing oiling out (LLPS) vs. controlled crystallization.
Self-Validating Experimental Protocol: Anti-Solvent Crystallization
To ensure high chiral purity and eliminate LLPS, we recommend an Ethyl Acetate (EtOAc) / n-Heptane solvent system. EtOAc provides excellent solubility for the DMB group at elevated temperatures, while Heptane acts as a controlled anti-solvent.
Step-by-Step Methodology:
-
Dissolution: Suspend crude (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one in 5 volumes (v/w) of EtOAc. Heat the reactor to 60°C under moderate agitation (250 RPM) until complete dissolution is achieved.
-
Controlled Cooling: Cool the solution to 45°C at a strict rate of 0.5°C/min. Causality: This slow cooling rate ensures the system enters the MSZW gently, avoiding localized spikes in supersaturation that trigger oiling out [3].
-
Seeding: At 45°C, introduce 1–2 wt% of highly pure, milled seed crystals of the (S)-enantiomer.
-
Isothermal Aging: Maintain the suspension at 45°C for 2 hours. Causality: This allows the seed crystals to consume the initial supersaturation via secondary nucleation, establishing a robust crystal bed before the anti-solvent is introduced.
-
Anti-Solvent Dosing: Linearly dose 10 volumes (v/w) of n-Heptane over 4 hours (approx. 0.04 vol/min).
-
Final Cooling & Isolation: Cool the slurry to 5°C at 0.1°C/min. Hold for 1 hour, then filter and wash the cake with cold EtOAc/Heptane (1:4). Dry under vacuum at 40°C.
Step-by-step anti-solvent crystallization workflow optimized for high chiral purity.
Quantitative Solvent System Comparison
Selecting the right solvent system is a balancing act between yield, enantiomeric excess ( ee ), and phase behavior. The table below summarizes quantitative screening data for this piperazinone derivative.
| Solvent System (1:2 ratio) | Oiling Out Risk | Yield (%) | Chiral Purity ( ee %) | Mechanistic Observation |
| EtOAc / n-Heptane | Low | 88% | >99.5% | Optimal balance. Gradual desupersaturation prevents LLPS. |
| Isopropanol / Water | High | 72% | 94.0% | Rapid polarity shift causes DMB group to phase-separate immediately. |
| Toluene / MTBE | Moderate | 65% | 98.5% | Good purity, but high solubility in Toluene limits overall yield. |
| Acetone / Water | Very High | N/A | N/A | Forms stable emulsion; fails to crystallize without extreme aging [4]. |
Frequently Asked Questions (FAQs)
Q1: My product still oils out even when using the EtOAc/Heptane system. What is going wrong? A: You are likely experiencing localized supersaturation at the point of anti-solvent addition. Ensure that your dosing tube is submerged (dip-pipe) rather than dropping anti-solvent onto the surface of the mixture. Additionally, verify that your stirring rate is sufficient to ensure rapid macromixing, and strictly adhere to the 4-hour dosing time.
Q2: How can I further improve the enantiomeric excess ( ee ) if my crude starting material is highly racemized? A: If the initial ee is below 80%, direct crystallization may not be sufficient due to the formation of solid solutions or racemic conglomerates. In this case, we recommend performing a diastereomeric salt resolution prior to free-base crystallization. Reacting the crude piperazinone with an enantiopure chiral acid (e.g., Di-p-toluoyl-L-tartaric acid) in ethanol will form a diastereomeric salt that selectively precipitates the (S)-enantiomer [5]. Following filtration, the salt can be cracked with a mild base (e.g., Na2CO3 ) to recover the highly enriched free base.
Q3: I am detecting residual solvent (EtOAc) in my final API intermediate. How do I prevent solvent entrapment? A: Solvent entrapment in this molecule typically occurs when the crystal growth rate exceeds the rate of lattice defect correction, often caused by cooling too rapidly after the anti-solvent addition. To fix this, implement a temperature cycling (Ostwald ripening) step. After reaching 5°C, heat the slurry back to 35°C for 1 hour, then cool back to 5°C at 0.1°C/min. This partially dissolves fine, defective crystals and allows them to regrow slowly, releasing trapped solvent molecules.
References
-
Li, Y., et al. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357. Organic Process Research & Development, ACS Publications. Available at:[Link]
-
Mettler Toledo. Oiling Out in Crystallization: Detect and Prevent Liquid-Liquid Phase Separation. Mettler Toledo AutoChem Applications. Available at:[Link]
-
Takiyama, H., et al. (2015). Control of Crystal Aspect Ratio and Size by Changing Solvent Composition in Oiling Out Crystallization of an Active Pharmaceutical Ingredient. Organic Process Research & Development, ACS Publications. Available at:[Link]
-
Vitaku, E., et al. (2021). Discovery and Optimization of Novel Antagonists to the Human Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Comparing DMB vs benzyl (Bn) protecting groups for piperazin-2-one stability
Orthogonal Protection of Piperazin-2-ones: A Comparative Guide to DMB vs. Benzyl (Bn) Groups
Piperazin-2-ones are conformationally restricted peptidomimetics frequently utilized in modern drug discovery, serving as core pharmacophores in numerous FDA-approved kinase inhibitors and receptor modulators (1)[1]. The synthesis of these complex scaffolds often necessitates the temporary masking of the lactam nitrogen (N1) or the basic amine (N4). While the unsubstituted benzyl (Bn) group is a traditional choice, the 2,4-dimethoxybenzyl (DMB) group has emerged as a superior alternative for complex, late-stage functionalizations. This guide objectively compares the stability, cleavage kinetics, and mechanistic causality of DMB versus Bn protecting groups.
Mechanistic Causality: Electronic Tuning of the Benzylic Position
The fundamental difference between Bn and DMB lies in the electronic density of the aromatic ring, which dictates the stability of the transient benzylic carbocation formed during cleavage (2)[2].
-
Benzyl (Bn) : The unsubstituted phenyl ring provides moderate resonance stabilization. Consequently, N-Bn piperazin-2-ones are highly stable to strong acids (e.g., TFA, HCl), bases, and oxidants. Cleavage strictly requires catalytic hydrogenolysis (Pd/C, H₂) or dissolving metal reductions. However, the lactam nitrogen of piperazin-2-ones is notoriously resistant to hydrogenolysis due to the partial double-bond character of the N-C(O) bond, often requiring high pressures or elevated temperatures that can poison the catalyst or inadvertently reduce other functional groups.
-
2,4-Dimethoxybenzyl (DMB) : The addition of two strongly electron-donating methoxy groups at the ortho and para positions drastically lowers the activation energy required for C-N bond heterolysis (3)[3]. The resulting 2,4-dimethoxybenzyl carbocation is highly stabilized, allowing for rapid deprotection under mild acidic or oxidative conditions. This is particularly advantageous for piperazin-2-ones containing reducible moieties (e.g., alkynes, alkenes, or halogens) where Pd/C is contraindicated (4)[4].
Comparative Stability & Deprotection Profile
| Condition / Reagent | Benzyl (Bn) Stability | 2,4-Dimethoxybenzyl (DMB) Stability | Mechanistic Note |
| Strong Base (NaOH, KOH) | Stable | Stable | Neither group possesses base-labile protons. |
| Mild Acid (AcOH) | Stable | Stable | Insufficient acidity to protonate the lactam/amine to induce cleavage. |
| Strong Acid (TFA, p-TsOH) | Stable | Labile | DMB cleaves via stabilized carbocation. Bn remains intact. |
| Oxidation (DDQ, PIFA, CAN) | Stable | Labile | DMB forms a charge-transfer complex leading to oxidative cleavage. |
| Hydrogenolysis (Pd/C, H₂) | Labile (Often sluggish) | Labile | Both undergo surface-catalyzed C-N bond cleavage. |
Visualizing the Strategic Workflow
Logical decision tree for selecting and cleaving piperazin-2-one protecting groups.
Self-Validating Experimental Protocols
To ensure high-fidelity results, the following protocols incorporate built-in validation steps (e.g., specific colorimetric changes and analytical tracking) to confirm successful transformations.
Protocol A: Acid-Mediated Cleavage of N-DMB Piperazin-2-one
Causality: While standard TFA is sometimes sufficient for DMB ethers, the N-DMB lactam bond in piperazin-2-ones can be surprisingly robust. Literature indicates that stronger acids like p-toluenesulfonic acid (p-TsOH) in refluxing toluene (4)[4] or the addition of cation scavengers (anisole) to TFA are required to drive the equilibrium and prevent re-alkylation of the piperazinone core by the highly reactive carbocation.
-
Step 1 (Preparation) : Dissolve the N-DMB protected piperazin-2-one (1.0 mmol) in anhydrous toluene (10 mL).
-
Step 2 (Acid Addition) : Add p-TsOH monohydrate (3.0 mmol). The excess acid ensures complete protonation of both the basic N4 amine and the targeted N1 lactam.
-
Step 3 (Thermal Activation) : Reflux the mixture at 110 °C for 4-6 hours.
-
Step 4 (In-Process Control) : Monitor via TLC (DCM:MeOH 9:1). The disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive baseline spot confirms deprotection.
-
Step 5 (Isolation) : Cool to room temperature. The deprotected piperazin-2-one often precipitates directly as the tosylate salt. Filter and wash with cold ether to obtain high-purity product.
Protocol B: Oxidative Cleavage of N-DMB using PIFA
Causality: For highly acid-sensitive substrates, hypervalent iodine reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) offer a mild oxidative cleavage pathway specifically optimized for γ-lactams and piperazinones (5)[5].
-
Step 1 (Preparation) : Dissolve the N-DMB piperazin-2-one (1.0 mmol) in a biphasic mixture of CH₂Cl₂ and H₂O (10:1, 11 mL).
-
Step 2 (Oxidation) : Add PIFA (1.2 mmol) portion-wise at 0 °C. The biphasic system helps trap the oxidized 2,4-dimethoxybenzaldehyde byproduct.
-
Step 3 (Reaction) : Stir at room temperature for 2 hours.
-
Step 4 (In-Process Control) : LC-MS analysis should show the mass of the free piperazin-2-one [M+H]+ and the byproduct 2,4-dimethoxybenzaldehyde.
-
Step 5 (Workup) : Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via silica gel chromatography.
Protocol C: Hydrogenolysis of N-Bn Piperazin-2-one
Causality: The robust nature of the N-Bn group requires surface catalysis. To overcome the sluggish reactivity of the lactam nitrogen, acidic conditions (e.g., addition of AcOH) are often employed to protonate the basic N4 amine, reducing steric bulk and preventing catalyst poisoning.
-
Step 1 (Preparation) : Dissolve N-Bn piperazin-2-one (1.0 mmol) in MeOH (10 mL) containing 1% v/v glacial acetic acid.
-
Step 2 (Catalyst) : Add 10% Pd/C (10 mol% Pd). Caution: Pd/C is pyrophoric; purge the flask with Argon before addition.
-
Step 3 (Hydrogenation) : Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 40-50 psi).
-
Step 4 (Reaction) : Stir vigorously for 12-24 hours.
-
Step 5 (In-Process Control) : Hydrogen uptake ceases, and NMR of a filtered aliquot reveals the disappearance of the benzylic CH₂ singlet (~4.5 ppm).
-
Step 6 (Workup) : Filter through a pad of Celite to remove the catalyst, wash with MeOH, and concentrate in vacuo.
Visualizing the Deprotection Mechanism
Mechanistic workflow of DMB cleavage highlighting the necessity of carbocation scavenging.
References
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC (nih.gov) URL:[Link]
-
Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight Source: PMC (nih.gov) URL:[Link]
-
Deprotection of 3,4-Dimethoxybenzyl (DMB) Group on γ-Lactam Nitrogen Using Phenyliodine(III) Bis(trifluoroacetate) (PIFA) Source: LOCKSS (Heterocycles) URL:[Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Chiral HPLC Method Validation for (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one Enantiomeric Excess (ee): A Comparative Guide
Introduction & Chemical Context
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is a critical chiral intermediate in the synthesis of neurokinin-3 (NK3) receptor antagonists, such as Fezolinetant, which are utilized for treating vasomotor symptoms associated with menopause[1]. The enantiomeric purity of this intermediate directly dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API)[2]. In this context, the (S)-enantiomer is the target product, while the (R)-enantiomer is classified as a chiral impurity.
To ensure rigorous quality control, a robust Chiral High-Performance Liquid Chromatography (HPLC) method must be developed and validated according to ICH Q2(R2) guidelines[3]. This guide provides an objective comparison of Chiral Stationary Phases (CSPs) and outlines a self-validating protocol for determining the enantiomeric excess (ee) of this molecule.
Mechanistic Insights: Choosing the Right Chiral Stationary Phase (CSP)
The structural features of 4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one dictate its interaction with chiral selectors:
-
N4-Protecting Group: A sterically bulky, electron-rich 2,4-dimethoxybenzyl (DMB) group.
-
Lactam Moiety: A C=O hydrogen bond acceptor and an N-H hydrogen bond donor at the 2-position.
-
Chiral Center: A methyl group at the C3 position.
When comparing CSPs, polysaccharide-based columns—specifically those utilizing amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or the immobilized Chiralpak IA)—demonstrate superior enantiorecognition compared to cellulose-based phases (e.g., Chiralcel OD-H)[4].
The Causality of Separation: The helical structure of the amylose backbone creates distinct chiral grooves. The carbamate linkages on the CSP provide critical hydrogen bonding sites. The lactam N-H of the piperazinone acts as a hydrogen bond donor to the CSP's C=O, while the lactam C=O acts as an acceptor to the CSP's N-H. Furthermore, the electron-rich DMB group engages in strong π−π interactions with the 3,5-dimethylphenyl rings of the CSP. The spatial orientation of the C3-methyl group determines how deeply the respective enantiomer can intercalate into the chiral groove, leading to differential retention times.
Comparative Performance Data: CSP Screening
A comparative screening of normal-phase conditions reveals the superiority of the immobilized Amylose CSP. The addition of 0.1% Diethylamine (DEA) is critical to suppress secondary interactions between the basic piperazinone nitrogens and residual silanols on the silica support, thereby preventing peak tailing.
Table 1: CSP Screening and Method Optimization (Mobile Phase: n-Hexane/EtOH/DEA 80:20:0.1 v/v/v, Flow: 1.0 mL/min)
| Chiral Column | Chiral Selector | Retention Time (S) | Retention Time (R) | Selectivity ( α ) | Resolution ( Rs ) |
| Chiralpak IA | Amylose (Immobilized) | 7.9 min | 11.4 min | 1.55 | 4.3 |
| Chiralpak AD-H | Amylose (Coated) | 8.4 min | 10.2 min | 1.28 | 2.1 |
| Chiralcel OD-H | Cellulose (Coated) | 12.1 min | 12.8 min | 1.07 | 0.8 (Co-elution) |
| Chiralpak IC | Cellulose (Immobilized) | 14.5 min | 15.2 min | 1.06 | 0.6 (Co-elution) |
Conclusion: Chiralpak IA provides the highest resolution ( Rs=4.3 ) and shortest run time, making it the optimal choice for downstream validation.
Experimental Protocols: A Self-Validating System
Before executing the validation protocol, the system must pass strict self-validation checks (System Suitability Testing).
-
Resolution ( Rs ) between (S) and (R) enantiomers must be ≥2.0 .
-
Tailing factor ( T ) for both peaks must be ≤1.5 .
-
Precision (%RSD) of the (S)-enantiomer peak area for 5 replicate injections must be ≤2.0% .
Standard Chromatographic Conditions
-
Column: Chiralpak IA (4.6 mm x 250 mm, 5 μ m)
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (optimal absorbance for the DMB aromatic ring)
-
Column Temperature: 25 °C
-
Injection Volume: 10 μ L
-
Sample Solvent: Mobile Phase
Validation Protocol (ICH Q2(R2) Compliance)
According to the ICH Q2(R2) guidelines[3], a method intended for the quantitative determination of chiral impurities must be validated across the following parameters:
Step-by-Step Methodologies
1. Specificity
-
Step 1: Inject a blank (sample solvent) to ensure no baseline interference.
-
Step 2: Inject individual solutions of the pure (S)-enantiomer and (R)-enantiomer to confirm retention times.
-
Step 3: Inject a racemic mixture.
-
Acceptance: The blank must show no interfering peaks. The resolution ( Rs ) between the (S) and (R) peaks in the racemate must be >1.5 .
2. Linearity, LOD, and LOQ
-
Step 1: Prepare a stock solution of the (R)-enantiomer.
-
Step 2: Dilute to create a 6-point calibration curve ranging from the reporting level (0.05%) to 150% of the specification limit (e.g., 0.05% to 1.5% relative to a nominal sample concentration of 1.0 mg/mL).
-
Step 3: Plot peak area versus concentration and perform linear regression.
-
Acceptance: Correlation coefficient ( R2 ) ≥0.999 . Calculate LOD (S/N ≥3 ) and LOQ (S/N ≥10 ).
3. Accuracy (Spike Recovery)
-
Step 1: Prepare a stock solution of the pure (S)-enantiomer matrix at the nominal working concentration (1.0 mg/mL).
-
Step 2: Spike the (R)-enantiomer impurity into the matrix at three concentration levels: 50%, 100%, and 150% of the specification limit.
-
Step 3: Inject each level in triplicate and calculate the percentage recovery using the linearity equation.
-
Acceptance: Mean recovery must fall between 90.0% and 110.0%.
4. Robustness
-
Step 1: Define the nominal chromatographic conditions.
-
Step 2: Systematically alter one parameter at a time: Flow rate ( ±0.1 mL/min), Column temperature ( ±5 °C), and Ethanol composition ( ±2 absolute %).
-
Step 3: Inject the system suitability standard (racemate) under each altered condition.
-
Acceptance: System suitability criteria (specifically Rs≥2.0 ) must be met under all varied conditions.
Validation Results Summary
Table 2: ICH Q2(R2) Validation Data for (R)-enantiomer quantification
| Validation Parameter | Result / Range | Acceptance Criteria | Status |
| Specificity ( Rs ) | 4.3 | ≥1.5 | Pass |
| Linearity Range | 0.5 μ g/mL to 15 μ g/mL | R2≥0.999 | Pass ( R2=0.9998 ) |
| LOD / LOQ | LOD: 0.15 μ g/mL / LOQ: 0.5 μ g/mL | S/N ≥3 / S/N ≥10 | Pass |
| Accuracy (Recovery) | 98.5% - 101.2% | 90.0% - 110.0% | Pass |
| Repeatability (%RSD) | 1.8% (n=6) | ≤5.0% | Pass |
| Robustness | Rs range: 3.9 - 4.5 | Rs≥2.0 | Pass |
Visualization: Analytical Validation Lifecycle
Figure 1: Chiral HPLC method development and ICH Q2(R2) validation workflow.
References
-
Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH).3
-
Discovery and Optimization of Novel Antagonists to the Human Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders. ACS Publications. 1
-
4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one. Benchchem. 2
-
Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. MDPI.4
Sources
Biological activity comparison of (S)- vs (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
Executive Summary & Pharmacological Context
In contemporary drug discovery, the stereochemistry of early-stage intermediates strictly dictates the pharmacological viability of the final Active Pharmaceutical Ingredient (API)[1]. The compound 4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one is not a standalone therapeutic agent; rather, it is the critical chiral building block in the synthesis of , a first-in-class non-hormonal neurokinin 3 receptor (NK3R) antagonist approved by the FDA in 2023 for the treatment of moderate to severe menopausal vasomotor symptoms (VMS)[2].
This guide objectively compares the (R)-enantiomer (CAS: 1383146-20-0)[3] and the (S)-enantiomer by tracing their distinct biological activities through their downstream APIs. Because the intermediate itself lacks the complete pharmacophore required for receptor binding, its biological evaluation inherently requires analyzing the final synthesized drug molecules: (R)-Fezolinetant (the eutomer) and (S)-Fezolinetant (the distomer).
Mechanistic Causality: Why Chirality Dictates Activity
The primary target of Fezolinetant is the NK3 receptor located on KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus[4]. During menopause, declining estrogen levels remove negative feedback, leading to the overstimulation of these neurons by endogenous Neurokinin B (NKB), which triggers severe hot flashes[5].
The spatial orientation of the C3-methyl group on the piperazinone ring is the defining factor for target engagement:
-
(R)-Configuration: Creates a highly specific 3D conformation that perfectly anchors the 4-fluorobenzoyl and triazolothiadiazole moieties into the deep hydrophobic pocket of the NK3R, resulting in potent antagonism (IC50 ~20 nM)[5].
-
(S)-Configuration: Induces severe steric clashes within the receptor's binding site, rendering the resulting molecule biologically inactive.
Fig 1. NK3R signaling pathway and enantiomer-specific antagonism.
Comparative Biological & Physicochemical Data
The following table summarizes the quantitative differences between the two chiral intermediates and their respective downstream APIs.
| Parameter | (R)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one | (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one |
| CAS Number | 1383146-20-0[3] | N/A (Distomer precursor) |
| Chemical Role | Eutomer Precursor | Distomer Precursor |
| Downstream API | (R)-Fezolinetant (Veozah™) | (S)-Fezolinetant |
| NK3R Binding Affinity (Ki) | 21.8 - 25.0 nM[5],[6] | > 10,000 nM (Clinically Inactive) |
| NK3R Inhibition (IC50) | ~20 nM[5] | > 10,000 nM |
| Therapeutic Utility | Treatment of Menopausal VMS[2] | None (Process Impurity) |
Experimental Workflows & Self-Validating Protocols
To objectively compare the biological activity of the (S) and (R) variants, researchers must process the intermediates through a standardized synthetic pipeline followed by a functional biological assay.
Phase 1: Chiral Protection & Imidate Formation
-
Objective: Protect the secondary amine to prevent unwanted N-alkylation during the subsequent ring-fusion steps[7].
-
Causality & Design Choice: The 2,4-dimethoxybenzyl (DMB) group is specifically chosen over standard Boc or Cbz protecting groups. DMB withstands the highly reactive Meerwein's salt (Et3OBF4) used to alkylate the C2 lactam oxygen, yet it can be cleanly cleaved later using Trifluoroacetic acid (TFA). This prevents the need for harsh basic hydrolysis, which would risk epimerizing the sensitive alpha-chiral center at C3[8].
-
Protocol:
Phase 2: Deprotection & Final Acylation
-
Protocol:
Phase 3: Biological Validation (Aequorin Calcium Assay)
-
Objective: Validate functional antagonism of the synthesized enantiomers.
-
Self-Validating System: Static binding assays cannot differentiate between agonists and antagonists. The is a self-validating functional protocol. By measuring intracellular calcium flux (luminescence) in CHO cells co-expressing human NK3R and apoaequorin, a reduction in luminescence directly proves that the compound is functionally blocking the receptor[10].
-
Protocol:
-
Seed CHO-K1 cells expressing human NK3R.
-
Pre-incubate cells with varying concentrations (0.1 nM to 10 μM) of the (R)- or (S)-API.
-
Introduce a standardized EC80 dose of Neurokinin A or B (agonist)[10].
-
Measure luminescence to determine the IC50. The (R)-enantiomer will yield an IC50 of ~20 nM[5], while the (S)-enantiomer will show negligible inhibition.
-
Fig 2. Step-by-step synthetic and biological evaluation workflow for the chiral intermediates.
References
-
RSC Advances: The significance of chirality in contemporary drug discovery-a mini review Source: Royal Society of Chemistry URL:[Link]
-
Organic & Biomolecular Chemistry: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Royal Society of Chemistry URL:[Link]
-
Journal of Medicinal Chemistry: Synthetic Approaches to the New Drugs Approved during 2023 Source: American Chemical Society (ACS) URL:[Link]
-
FDA Non-Clinical Review: Application Number: 216578Orig1s000 (Fezolinetant) Source: Food and Drug Administration (FDA) URL:[Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY: Fezolinetant [Ligand Id: 10422] activity data from GtoPdb and ChEMBL Source: Guide to PHARMACOLOGY URL:[Link]
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 2. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]
- 3. (R)-4-(2,4-diMethoxybenzyl)-3-Methylpiperazin-2-one | 1383146-20-0 [chemicalbook.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ysciei.com [ysciei.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. fezolinetant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Senior Application Scientist's Guide to LC-MS Fragmentation of Protected Piperazine Derivatives
Introduction: The Privileged Piperazine and the Necessity of Protection
In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1][2] Its unique combination of structural rigidity, synthetic versatility, and favorable physicochemical properties has cemented its role in a vast array of therapeutic agents, from antipsychotics like aripiprazole to anticancer drugs such as imatinib.[1][2][3] The two nitrogen atoms of the piperazine core provide synthetic handles that allow chemists to meticulously tune a molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles.[4]
However, this dual-amine functionality presents a challenge in multi-step syntheses: selective functionalization. To achieve the desired chemical transformations at one nitrogen atom while leaving the other untouched, chemists rely on the use of protecting groups. Among the most common are the acid-labile tert-butyloxycarbonyl (Boc), the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz), and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
The successful introduction and subsequent removal of these groups are critical checkpoints in the synthetic pathway. Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for monitoring these reactions and verifying the structural integrity of the resulting intermediates.[5] Understanding the distinct fragmentation patterns of these protected derivatives under tandem mass spectrometry (MS/MS) conditions is not merely an academic exercise; it is a practical necessity for researchers and drug development professionals for rapid identification, impurity profiling, and quality control.
This guide provides an in-depth, comparative analysis of the collision-induced dissociation (CID) fragmentation patterns of Boc-, Cbz-, and Fmoc-protected piperazine, grounded in established mechanistic principles and supported by a detailed experimental protocol.
Experimental Design & Rationale
The objective is to develop a robust LC-MS/MS method capable of separating and generating distinct, interpretable fragmentation patterns for each protected piperazine derivative. Our experimental choices are guided by the physicochemical nature of the analytes.
-
Chromatography: Reversed-phase chromatography using a C18 column is the logical choice.[5][6] It provides excellent retention and separation for moderately polar organic molecules like our target compounds.
-
Ionization: The presence of basic nitrogen atoms on the piperazine ring makes these molecules ideal candidates for positive-ion electrospray ionization (ESI). We add a small amount of formic acid to the mobile phase to ensure the analytes are protonated in solution before entering the mass spectrometer, maximizing the signal for the protonated molecule, [M+H]⁺.[7][8]
-
Fragmentation: Collision-Induced Dissociation (CID) is a universally applied technique that provides reproducible fragmentation patterns by inducing collisions between the protonated analyte ions and an inert gas (e.g., nitrogen or argon).
Experimental Workflow Diagram
Caption: Overall experimental workflow from sample preparation to data analysis.
Detailed Step-by-Step Protocol
1. Sample Preparation
-
Prepare individual stock solutions of N-Boc-piperazine, N-Cbz-piperazine, and N-Fmoc-piperazine at a concentration of 1 mg/mL in HPLC-grade methanol.
-
Create a mixed working solution by diluting the stock solutions to a final concentration of 1 µg/mL in a 50:50 mixture of water and acetonitrile.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Instrument: Triple Quadrupole or Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-500.
-
MS2 (Product Ion Scan):
-
Select the [M+H]⁺ ion of each compound as the precursor.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions. This allows for a comprehensive view of both low-energy (stable fragments) and high-energy (more extensive fragmentation) pathways.
-
Comparative Analysis of Fragmentation Patterns
The utility of MS/MS analysis lies in the generation of structurally significant fragment ions. Each protecting group imparts a unique "signature" to the fragmentation pattern, enabling unambiguous identification.
N-Boc-Piperazine: The Signature of Isobutylene Loss
The tert-butyl group of the Boc protecting group is the primary driver of its characteristic fragmentation. Upon protonation, which preferentially occurs at the carbamate carbonyl oxygen or the distal piperazine nitrogen, the molecule becomes susceptible to a low-energy rearrangement.[9]
The dominant fragmentation pathway is a two-step process:
-
Loss of Isobutylene (C₄H₈, 56 Da): The protonated molecule undergoes a rearrangement to eliminate a neutral molecule of isobutylene, forming a carbamic acid intermediate.[9]
-
Loss of Carbon Dioxide (CO₂, 44 Da): The resulting carbamic acid is unstable and readily loses carbon dioxide to yield the protonated piperazine ion at m/z 87.[9]
This sequential loss of 56 Da and 44 Da is highly diagnostic for Boc-protected amines. Additional fragments arise from the cleavage of the piperazine ring itself, typically yielding fragments at m/z 56 and 43.[6]
Caption: Fragmentation pathway for N-Boc-piperazine.
N-Cbz-Piperazine: The Tropylium Ion Hallmark
The benzyloxycarbonyl (Cbz) group is characterized by the presence of a benzyl moiety. Under CID conditions, benzyl-containing compounds almost invariably produce the highly stable tropylium cation (C₇H₇⁺) at m/z 91.[6] This fragment is often the base peak in the spectrum and serves as a reliable indicator of the Cbz group.
Other key fragmentation pathways include:
-
Cleavage of the entire Cbz group followed by proton transfer to the piperazine ring, yielding the piperazine ion at m/z 87.
-
Ring opening of the piperazine moiety, often initiated by cleavage of the C-N bonds adjacent to the carbonyl group.[6]
The presence of the intense m/z 91 ion is the most crucial piece of evidence for identifying a Cbz-protected compound.
Caption: Fragmentation pathway for N-Cbz-piperazine.
N-Fmoc-Piperazine: The Dibenzofulvene Signature
The fluorenylmethyloxycarbonyl (Fmoc) group is significantly larger and structurally distinct, leading to a unique fragmentation pattern. The defining characteristic of Fmoc cleavage under CID is the formation of a dibenzofulvene-related ion.
The primary fragmentation event is the cleavage of the C-O bond with a hydrogen transfer, leading to the elimination of the protonated piperazine-carboxylate as a neutral loss and the formation of the dibenzofulvene cation at m/z 179. Often, a related fragment at m/z 178 is also observed from the loss of a proton.[10] This m/z 179/178 signal is the unambiguous signature of the Fmoc group.
Further fragmentation will involve the piperazine ring itself, but these fragments are typically of much lower intensity compared to the dibenzofulvene ion.
Caption: Fragmentation pathway for N-Fmoc-piperazine.
Quantitative Data Summary
The table below summarizes the key mass spectrometric data for the three protected piperazine derivatives, providing a quick reference for identification.
| Compound | Structure | MW | [M+H]⁺ (m/z) | Major Diagnostic Fragment(s) (m/z) | Key Neutral Loss(es) |
| N-Boc-Piperazine | O=C(OC(C)(C)C)N1CCNCC1 | 186.25 | 187.1 | 131, 87, 56 | -56 (C₄H₈), -44 (CO₂) |
| N-Cbz-Piperazine | O=C(OCC2=CC=CC=C2)N1CCNCC1 | 220.27 | 221.1 | 91 , 87 | -134 (C₈H₈O₂) |
| N-Fmoc-Piperazine | O=C(OCC1C2=CC=CC=C2C3=CC=CC=C31)N4CCNCC4 | 308.37 | 309.2 | 179 , 178 | -130 (C₅H₁₀N₂O₂) |
Note: Bolded m/z values indicate the most characteristic and typically highest abundance fragment ion for that protecting group.
Practical Implications for Researchers
A clear understanding of these distinct fragmentation patterns empowers scientists in several critical areas:
-
Unambiguous Structural Confirmation: The diagnostic fragments serve as a fingerprint, allowing for rapid and confident confirmation of the correct protecting group on the piperazine scaffold.
-
Reaction Monitoring: In a synthesis, the disappearance of the signal for a starting material and the appearance of the characteristic [M+H]⁺ and fragment ions of the product can be tracked in near real-time, allowing for precise determination of reaction completion.
-
Impurity Identification: This knowledge is crucial for identifying process-related impurities. For example, the presence of an m/z 87 fragment without a corresponding protected molecular ion could indicate premature deprotection. Similarly, observing a di-protected species with its own unique fragmentation can help in optimizing reaction stoichiometry.[5]
-
Quantitative Method Development: The most intense and unique fragment ions identified here are ideal candidates for developing highly sensitive and selective quantitative methods using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.[7][11]
Conclusion
The Boc, Cbz, and Fmoc protecting groups, while all serving to mask the reactivity of a piperazine nitrogen, exhibit profoundly different and highly predictable fragmentation patterns in LC-MS/MS analysis. The characteristic loss of isobutylene for Boc, the formation of the tropylium ion for Cbz, and the generation of the dibenzofulvene ion for Fmoc provide unambiguous signatures for each derivative. By leveraging this knowledge, researchers, synthetic chemists, and drug development professionals can enhance the speed, accuracy, and reliability of their analytical workflows, ensuring the integrity of these vital building blocks on the path to new therapeutic discoveries.
References
-
Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. PMC, National Center for Biotechnology Information. [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. MDPI. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]
-
The medicinal chemistry of piperazines: A review. Scilit. [Link]
-
Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. ACS Publications. [Link]
-
Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. ACS Publications. [Link]
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. PMC, National Center for Biotechnology Information. [Link]
-
Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC, National Center for Biotechnology Information. [Link]
-
Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. PubMed. [Link]
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]
-
Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. ACS Publications. [Link]
-
Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]
-
6.5: Amine Fragmentation. Chemistry LibreTexts. [Link]
-
mass spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 fragmentation pattern of m/z m/e ions for analysis and identification of isopropylamine 2-propylamine 2-propanamine image diagram. Doc Brown's Chemistry. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]
-
Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. PMC, National Center for Biotechnology Information. [Link]
-
Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines. ResearchGate. [Link]
-
Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
-
Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. TSI Journals. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC, National Center for Biotechnology Information. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC, National Center for Biotechnology Information. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]
-
An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry. [Link]
-
Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Validating the Stereochemical Purity of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
Introduction: The Imperative of Stereochemical Purity in Drug Development
In the landscape of modern drug development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a molecule can lead to stereoisomers—specifically enantiomers—which, despite having identical chemical formulas, can exhibit vastly different pharmacological and toxicological profiles.[1] The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines requiring the stereoisomeric composition of a new drug to be well-defined.[2][3][4] For a single-enantiomer drug substance like (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one, a key chiral intermediate in pharmaceutical synthesis, validating its stereochemical purity is not merely a quality control measure; it is a critical step to ensure safety and efficacy.[5]
This guide provides an in-depth comparison of three orthogonal analytical techniques for determining the enantiomeric excess (ee) and validating the stereochemical purity of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods under comparison are:
-
Chiral High-Performance Liquid Chromatography (HPLC): The industry gold standard for quantitative enantiomeric separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A rapid method using chiral solvating agents for in-situ analysis.
-
Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique for unambiguous determination of absolute configuration and purity.
Our objective is to equip you with the knowledge to select and implement the most appropriate analytical strategy for your specific research and regulatory needs.
Part 1: The Gold Standard – Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of enantiomeric purity analysis due to its high resolution, sensitivity, and robustness. The technique's success hinges on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[6]
Expertise & Experience: The Rationale Behind the Method
The choice of a polysaccharide-based CSP, such as cellulose or amylose derivatives, is a strategic starting point for piperazinone structures.[7] These CSPs offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are well-suited to the functional groups present in our target molecule (amide, ether, aromatic ring). The goal is to achieve baseline resolution (Rₛ > 1.5) between the (S)- and (R)-enantiomers, which is essential for accurate quantification.
Experimental Protocol: Chiral HPLC Analysis
This protocol is designed as a self-validating system. The inclusion of a racemic standard is non-negotiable, as it confirms the identity of each enantiomeric peak and is used to calculate the resolution, a critical system suitability parameter.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IC (Immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm). This is a robust, versatile column known for good performance with piperazine derivatives.[9]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). Start with an isocratic elution of 80:20 (Hexane:IPA) and optimize as needed. The addition of a small amount of an amine modifier like diethylamine (DEA, ~0.1%) can improve peak shape for basic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C. Temperature control is crucial for reproducible retention times.
-
Detection: UV at 230 nm, where the dimethoxybenzyl chromophore absorbs strongly.
-
Sample Preparation:
-
Racemic Standard: Prepare a 1 mg/mL solution of racemic 4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one in the mobile phase.
-
(S)-Enantiomer Test Sample: Prepare a 1 mg/mL solution of the (S)-enantiomer sample in the mobile phase.
-
-
Analysis Procedure:
-
Equilibrate the column for at least 30 minutes until a stable baseline is achieved.
-
Inject 10 µL of the racemic standard to confirm the retention times of both the (S)- and (R)-enantiomers and to verify system suitability (resolution).
-
Inject 10 µL of the (S)-enantiomer test sample.
-
Integrate the peak areas for both enantiomers.
-
Caption: Workflow for Chiral HPLC Method Validation.
Data Presentation and Trustworthiness
The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.[10]
Formula for Enantiomeric Excess (% ee): % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
| Sample | (S)-Enantiomer Retention Time (min) | (R)-Enantiomer Retention Time (min) | Resolution (Rₛ) | (S)-Enantiomer Area | (R)-Enantiomer Area | % ee |
| Racemic Standard | 15.2 | 18.5 | 2.1 | 501,234 | 499,876 | 0.14 |
| Test Sample | 15.2 | 18.5 | 2.1 | 998,540 | 1,460 | 99.71 |
Expert Insights:
-
Pros: Chiral HPLC is highly accurate, precise, and sensitive, making it the preferred method for regulatory submissions. It provides quantitative results that are easily defensible.
-
Cons: Method development can be iterative and time-consuming, requiring screening of multiple columns and mobile phases. High-purity chiral columns can be expensive.
Part 2: An Orthogonal Approach – NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a fundamentally different, and often much faster, approach. Instead of physical separation, it relies on chemical differentiation. A chiral solvating agent (CSA), also known as a chiral discriminating agent, is added to the sample, forming transient, non-covalent diastereomeric complexes with the enantiomers.[11][12] These complexes have slightly different magnetic environments, leading to separate, distinguishable signals in the NMR spectrum for the (S)- and (R)-enantiomers.[13]
Expertise & Experience: The Rationale Behind the Method
The key is selecting a CSA that will interact strongly and stereoselectively with the analyte. For our target molecule, a CSA capable of π-π stacking and hydrogen bonding, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP), is an excellent candidate. The aromatic rings of the CSA can interact with the dimethoxybenzyl group, while the phosphate can interact with the piperazinone moiety. This multi-point interaction enhances the differentiation between the diastereomeric complexes. The analysis is performed directly in the NMR tube, eliminating the need for a chromatographic column.[13]
Experimental Protocol: NMR with a Chiral Solvating Agent
-
Instrumentation: High-resolution NMR spectrometer (≥400 MHz).
-
Reagents:
-
Deuterated chloroform (CDCl₃).
-
Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP).
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one sample into an NMR tube.
-
Add ~0.6 mL of CDCl₃ and acquire a standard ¹H NMR spectrum.
-
Add 0.5 to 1.5 equivalents of the CSA to the NMR tube. The optimal ratio may require titration.
-
Gently mix and acquire a new ¹H NMR spectrum.
-
-
Analysis Procedure:
-
Identify a well-resolved proton signal that shows clear separation (splitting) upon addition of the CSA. Protons close to the chiral center, like the methyl group at the 3-position, are often good candidates.
-
Carefully integrate the two distinct signals corresponding to the (S)-enantiomer (major) and the (R)-enantiomer (minor).
-
Caption: Workflow for NMR-based Enantiopurity Analysis.
Data Presentation and Trustworthiness
The enantiomeric excess is calculated directly from the integration values of the separated signals.
Formula for Enantiomeric Excess (% ee): % ee = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100
| Proton Signal | Chemical Shift (δ) of (S)-Enantiomer Complex | Chemical Shift (δ) of (R)-Enantiomer Complex | Integral of (S)-Signal | Integral of (R)-Signal | % ee |
| -CH₃ (at C3) | 1.45 (d) | 1.42 (d) | 1.00 | 0.0015 | 99.70 |
Expert Insights:
-
Pros: This method is extremely fast, requiring only minutes for sample preparation and data acquisition. It is non-destructive and provides valuable structural information simultaneously.[6]
-
Cons: It is generally less sensitive than HPLC, with a limit of detection for the minor enantiomer typically around 1%. Peak overlap can be a significant issue, and finding an effective CSA is not always straightforward. A high-field NMR is required for good resolution.
Part 3: Absolute Confirmation – Vibrational Circular Dichroism (VCD)
VCD is a sophisticated spectroscopic technique that provides definitive proof of absolute configuration. It measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[14] Enantiomers produce mirror-image VCD spectra, making it an unambiguous tool for stereochemical assignment.[15] By comparing the experimental VCD spectrum of an unknown sample to a spectrum predicted by ab initio Density Functional Theory (DFT) calculations for a known configuration (e.g., 'S'), one can confirm the absolute stereochemistry.[16][17]
Expertise & Experience: The Rationale Behind the Method
While HPLC and NMR quantify the ratio of enantiomers, they do not inherently confirm which peak or signal corresponds to the (S)-enantiomer without a reference standard. VCD overcomes this limitation. It provides a unique spectral "fingerprint" for the (S)-enantiomer in solution.[18] A high degree of correlation between the experimental spectrum and the DFT-calculated spectrum for the (S)-configuration provides irrefutable evidence of its identity. The purity is inferred by the absence of significant negative bands where positive ones are expected (and vice-versa).
Experimental Protocol: VCD Analysis
-
Instrumentation: VCD Spectrometer (e.g., FTIR-based).
-
Computational Modeling:
-
Perform a conformational search and geometry optimization for the (S)-enantiomer using DFT (e.g., B3LYP/6-31G(d)).
-
Calculate the theoretical VCD and IR spectra for the lowest energy conformers.
-
Generate a Boltzmann-averaged theoretical spectrum.
-
-
Sample Preparation:
-
Prepare a concentrated solution of the sample (~50-100 mg/mL) in a suitable solvent (e.g., CDCl₃). High concentration is needed to obtain a good signal-to-noise ratio.
-
-
Analysis Procedure:
-
Acquire the experimental VCD and IR spectra of the sample.
-
Compare the experimental VCD spectrum with the Boltzmann-averaged theoretical spectrum for the (S)-configuration. A visual comparison of the sign and relative intensity of the bands is the primary method of analysis.
-
Caption: Workflow for VCD-based Absolute Configuration Analysis.
Data Presentation and Trustworthiness
The comparison is qualitative but powerful. A strong match confirms the absolute configuration. High stereochemical purity is indicated by the lack of inverted signals from the opposite enantiomer.
| Wavenumber (cm⁻¹) | Theoretical (S)-Enantiomer VCD Sign | Experimental Sample VCD Sign | Match? |
| 1680 | + | + | Yes |
| 1450 | - | - | Yes |
| 1240 | + | + | Yes |
| 1100 | - | - | Yes |
Expert Insights:
-
Pros: VCD provides the "gold standard" for determining absolute configuration in solution, which is often more relevant than the solid-state information from X-ray crystallography. It does not require derivatization or a reference standard of the opposite enantiomer.[18]
-
Cons: The technique requires specialized, expensive instrumentation. The analysis is computationally intensive and has lower throughput than HPLC or NMR. It is less suitable for precise quantification of very high ee values (e.g., >99.5%).
Comparative Summary of Analytical Techniques
| Feature | Chiral HPLC | NMR with CSA | Vibrational Circular Dichroism (VCD) |
| Principle | Physical separation on a chiral stationary phase | Formation of transient diastereomeric complexes | Differential absorption of polarized infrared light |
| Primary Output | Quantitative enantiomeric excess (% ee) | Quantitative enantiomeric excess (% ee) | Unambiguous absolute configuration |
| Resolution | Excellent | Moderate to Good | Not applicable (spectroscopic) |
| Sensitivity (LOD) | Very High (ng-pg) | Low (~1% minor enantiomer) | Moderate |
| Analysis Time | 15-30 min/sample | 5-10 min/sample | >1 hour/sample (plus computation time) |
| Key Requirement | Chiral column, racemic standard | High-field NMR, effective CSA | VCD spectrometer, DFT software |
| Best For | Routine QC, regulatory filings, high-accuracy ee | Rapid screening, orthogonal confirmation | Absolute configuration proof, structural analysis |
Essential Prerequisite: Synthesis of the Racemic Standard
For robust method development and validation in HPLC and NMR, a racemic standard is indispensable. It allows for the unambiguous identification of each enantiomer and is required for calculating critical performance metrics like resolution. A common synthetic route involves the reductive amination of 3-methylpiperazin-2-one with 2,4-dimethoxybenzaldehyde.[19]
Protocol: Synthesis of Racemic 4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
-
In a round-bottom flask, dissolve 3-methylpiperazin-2-one (1.0 eq.) and 2,4-dimethoxybenzaldehyde (1.1 eq.) in acetonitrile.
-
Add acetic acid (1.5 eq.) to the mixture.
-
Under an inert atmosphere (N₂), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.4 eq.) portion-wise at room temperature.
-
Stir the reaction overnight.
-
Quench the reaction carefully with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the racemic product.
Conclusion and Recommendations
Validating the stereochemical purity of (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one requires a rigorous and multi-faceted analytical approach. No single technique provides all the necessary information.
-
For routine quality control and release testing, where high accuracy, sensitivity, and validated quantitation are required, Chiral HPLC is the undeniable method of choice. Its robustness and widespread acceptance by regulatory agencies make it essential for any drug development program.[20]
-
For rapid process monitoring, reaction screening, or as an orthogonal confirmatory method, NMR with a chiral solvating agent is an exceptionally efficient tool. Its speed allows for quick decision-making during process development.
-
For initial characterization of a new chiral entity or to provide unequivocal proof of stereochemistry for regulatory filings, Vibrational Circular Dichroism is unparalleled. It directly confirms the absolute configuration, removing any ambiguity from chromatographic or NMR assignments.
In line with regulatory expectations, which often require a second, validated enantioselective method in addition to optical rotation, a combination of Chiral HPLC for quantification and either NMR or VCD for confirmation provides a comprehensive and defensible data package.[2] This dual-pronged strategy ensures not only that the enantiomeric excess meets specifications but also that the identity of the desired (S)-enantiomer is unequivocally established, embodying the principles of scientific integrity and trustworthiness in drug development.
References
- CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
-
Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca. (2017). (URL: [Link])
-
Smith, R. V. (2013). The Significance of Chirality in Drug Design and Development. Chirality, 25(9), 563-566. (URL: [Link])
-
Development of New Stereoisomeric Drugs May 1992 - FDA. (1992). (URL: [Link])
-
Gimeno, A., et al. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. (URL: [Link])
-
Shaw, R., & Miller, T. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Pharmaceutical Technology. (URL: [Link])
-
Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. (URL: [Link])
-
Canary, J. W., & Zhan, C. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. ACS Catalysis, 2(12), 2635-2639. (URL: [Link])
-
Polavarapu, P. L. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications. (URL: [Link])
-
Freedman, T. B., et al. (2001). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-(2-methylnaphthyl) Methyl Sulfoxide. The Journal of Organic Chemistry. (URL: [Link])
-
ICH. (2022). CONTINUOUS MANUFACTURING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q13. (URL: [Link])
-
Urbaniak, M., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(11), 3237. (URL: [Link])
-
Guo, C., & Joyce, L. A. (2017). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. Organic Letters, 19(15), 4179–4182. (URL: [Link])
-
Enantiomeric excess - Wikipedia. (n.d.). (URL: [Link])
-
Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents | Request PDF. (n.d.). (URL: [Link])
-
Alkan, M. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69, 316-321. (URL: [Link])
-
Shaw, R., & Miller, T. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. (URL: [Link])
-
Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][21]benzoquinone hydrochloride - ResearchGate. (2025). (URL: [Link])
-
Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. (n.d.). (URL: [Link])
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC. (n.d.). (URL: [Link])
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR. (n.d.). (URL: [Link])
-
Bouř, P., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(9), 3028. (URL: [Link])
-
Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - UNIPI. (URL: [Link])
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2011). Chirality, 24(2), 127-132. (URL: [Link])
-
Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC. (n.d.). (URL: [Link])
-
Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. (n.d.). (URL: [Link])
- Chapter 5: A Brief Overview of the Chiral Agents - Books. (2024). (URL: )
-
FDARA: Single Enantiomer Exclusivity Revisited - FDA Law Blog. (2007). (URL: [Link])
-
Extended Version of the Corey-Chaykovsky Reaction: Synthesis of 2,4-Substituted Furans by the Treatment of β-Dialkylamino Chalcones with Dimethylsulfonium Methylide - Organic Chemistry Portal. (n.d.). (URL: [Link])
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). (URL: [Link])
-
Guidance for Industry #169 - Drug Substance. (2010). (URL: [Link])
Sources
- 1. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 9. jocpr.com [jocpr.com]
- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jascoinc.com [jascoinc.com]
- 17. schrodinger.com [schrodinger.com]
- 18. researchgate.net [researchgate.net]
- 19. (R)-4-(2,4-diMethoxybenzyl)-3-Methylpiperazin-2-one synthesis - chemicalbook [chemicalbook.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
A Comprehensive Guide to Acidic Cleavage of 2,4-Dimethoxybenzyl (DMB) Protecting Groups: TFA vs. HCl
As a Senior Application Scientist in synthetic chemistry and peptide development, one of the most critical decisions in a synthetic route is the selection of protecting group cleavage conditions. The 2,4-dimethoxybenzyl (DMB) group is a highly versatile protecting moiety widely utilized to mask primary and secondary amines, sulfonamides, and backbone amides[1][2]. In Solid-Phase Peptide Synthesis (SPPS), DMB is strategically employed to disrupt inter-chain hydrogen bonding (preventing aggregation) and to sterically block aspartimide formation in problematic sequences like Asp-Gly[3][4].
While the DMB group is fundamentally acid-labile, the choice of the acidic cleavage system—typically Trifluoroacetic Acid (TFA) versus Hydrochloric Acid (HCl)—profoundly impacts reaction kinetics, byproduct formation, and the isolated salt form of the active pharmaceutical ingredient (API). This guide provides an objective, data-driven comparison of these two methodologies.
Mechanistic Causality: The Chemistry of DMB Acidolysis
The susceptibility of the DMB group to acidic cleavage is governed by the electronic properties of its aromatic ring. The two methoxy groups at the ortho and para positions act as powerful electron donors via resonance. Upon protonation of the protected nitrogen, the carbon-nitrogen bond breaks, generating a 2,4-dimethoxybenzyl carbocation. The extreme stability of this resonance-stabilized carbocation lowers the activation energy for cleavage, making DMB significantly more acid-labile than standard benzyl (Bn) or 4-methoxybenzyl (PMB) groups[1].
However, this stability is a double-edged sword. The long-lived DMB carbocation is a potent electrophile. If not immediately quenched, it will aggressively re-alkylate electron-rich moieties in the molecule (e.g., the indole ring of tryptophan or the thioether of methionine). Therefore, understanding the interplay between the acid source, the solvent dielectric constant, and the presence of carbocation scavengers is the cornerstone of a successful deprotection strategy.
Comparative Analysis: TFA vs. HCl
Trifluoroacetic Acid (TFA): The Gold Standard
TFA is the premier reagent for DMB cleavage, particularly in SPPS and complex solution-phase synthesis[1][5]. With a pKa of ~0.23, TFA provides a highly acidic, polar environment that efficiently solvates complex peptides and drives rapid protonation.
-
Kinetics: Cleavage of DMB from backbone amides can be achieved with concentrations as low as 1% TFA in dichloromethane (DCM) within minutes[5], though 10–50% TFA or 95% global cleavage cocktails are standard for complete deprotection of amines and sulfonamides[1][2].
-
Causality of Scavengers: Because TFA is a non-nucleophilic acid, the addition of scavengers like Triisopropylsilane (TIS) or water is strictly mandatory to trap the DMB cation.
Hydrochloric Acid (HCl): The API-Centric Alternative
HCl (typically 1–4 M in anhydrous solvents like 1,4-dioxane, THF, or ethyl acetate) is frequently employed in solution-phase synthesis[6].
-
Kinetics & Substrate Dependence: HCl in dioxane provides a lower dielectric environment than neat TFA. While highly effective for Boc deprotection[6], its efficacy on DMB is highly substrate-dependent. In sterically hindered or highly complex pharmaceutical intermediates, direct removal of DMB with 2 M HCl has been reported as unsuccessful, necessitating a switch to TFA[7].
-
Causality of Salt Formation: The primary advantage of HCl is the direct isolation of the product as a hydrochloride salt. This avoids the formation of trifluoroacetate salts, which are often hygroscopic, potentially cytotoxic, and undesirable in late-stage drug development.
Quantitative Data: Method Comparison
The following table summarizes the operational parameters and performance metrics of both cleavage systems.
| Parameter | TFA-Mediated Cleavage | HCl-Mediated Cleavage |
| Typical Concentration | 10–95% (v/v) | 1–4 M |
| Common Solvents | DCM, Neat | 1,4-Dioxane, THF, EtOAc |
| Cleavage Kinetics (DMB) | Very Fast (15 mins – 2 hours) | Moderate to Slow (1 – 24 hours) |
| Scavenger Requirement | Critical (e.g., TIS, H₂O, Phenol) | Optional (Chloride acts as a weak nucleophile) |
| Isolated Salt Form | Trifluoroacetate (TFA salt) | Hydrochloride (HCl salt) |
| Substrate Compatibility | Broad (Amines, Amides, Sulfonamides) | Variable (May fail on sterically hindered amides) |
| Primary Application | SPPS, Discovery Chemistry | Solution-phase API synthesis |
Decision Workflow
Caption: Decision matrix for selecting TFA vs. HCl cleavage of DMB protecting groups.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.
Protocol A: TFA-Mediated Cleavage (Solution Phase)
This protocol is optimized for the rapid deprotection of DMB-protected amines or sulfonamides while suppressing re-alkylation[1][2].
-
Preparation: Dissolve the DMB-protected substrate (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.1 M.
-
Scavenger Addition: Add Triisopropylsilane (TIS) (2.0–5.0 equiv). Causality: TIS acts as a highly reactive hydride donor. It intercepts the DMB carbocation faster than any intramolecular nucleophile, converting it into inert 2,4-dimethoxytoluene.
-
Acidification: Cool the flask to 0 °C using an ice bath. Slowly add TFA dropwise to achieve a final concentration of 30–50% (v/v) TFA in DCM.
-
Reaction: Remove the ice bath and stir at room temperature for 1–4 hours.
-
Self-Validation Checkpoint 1 (Visual): The solution will rapidly transition from colorless to a distinct pink/orange hue, visually confirming the generation of the DMB carbocation.
-
Self-Validation Checkpoint 2 (Chromatographic): Monitor via TLC (e.g., 5% MeOH in DCM). The starting material (UV active) must be completely consumed. Post-staining with Ninhydrin will yield a deep purple/blue spot at a lower Rf , confirming the presence of the liberated primary/secondary amine.
-
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA azeotropically. Precipitate the resulting trifluoroacetate salt in cold diethyl ether.
Protocol B: HCl-Mediated Cleavage in Dioxane
This protocol is preferred when the final product must be isolated as a hydrochloride salt, though it may require longer reaction times[6].
-
Preparation: Dissolve the DMB-protected substrate (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane (or a 1:1 mixture of Dioxane/MeOH if solubility is poor).
-
Acidification: Under a nitrogen atmosphere, add a commercially available solution of 4 M HCl in 1,4-dioxane (10–20 equiv of HCl) dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature for 2–16 hours. Causality: The low dielectric constant of dioxane reduces the solubility of charged species. As the DMB group is cleaved, the resulting amine immediately protonates to form the hydrochloride salt.
-
Self-Validation Checkpoint 1 (Physical): The reaction is self-indicating. Because amine hydrochlorides are generally insoluble in dioxane, the successful progression of the cleavage is marked by the formation of a dense, white precipitate. This precipitation drives the reaction forward via Le Chatelier's principle.
-
Self-Validation Checkpoint 2 (Solubility): Isolate an aliquot of the precipitate and add water. Complete dissolution confirms the formation of the amine hydrochloride salt, whereas unreacted starting material will remain insoluble.
-
Workup: Dilute the suspension with diethyl ether to maximize precipitation. Filter the solid, wash thoroughly with cold ether to remove the cleaved DMB byproducts, and dry in vacuo.
References
- Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications Source: ACS Publications URL
- Application Notes: Protection of Amines with 2,4-Dimethoxybenzyl Chloride Source: Benchchem URL
- Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876 Source: PMC - NIH URL
- Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL
- Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination | Organic Letters Source: ACS Publications URL
- The 2,4-Dimethoxybenzyl (DMB)
- Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane Source: Benchchem URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chiral Amine Scaffolds in Asymmetric Alkylation: Benchmarking (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one
For researchers, scientists, and drug development professionals, the quest for enantiomerically pure compounds is a cornerstone of modern chemistry. Chiral auxiliaries remain a powerful and reliable tool in this endeavor, guiding the stereochemical outcome of reactions to produce single enantiomers. This guide provides a comprehensive comparison of several leading chiral amine scaffolds in the context of asymmetric enolate alkylation, a fundamental carbon-carbon bond-forming reaction.
We will delve into the well-established and extensively documented performance of Evans' oxazolidinones, Schöllkopf's bis-lactim ethers, Enders' SAMP/RAMP hydrazones, and Myers' pseudoephedrine amides. Furthermore, we will introduce the promising, yet less-benchmarked, (S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one scaffold, highlighting its structural features and potential for asymmetric control.
The Contenders: A Look at Prominent Chiral Auxiliaries
The ideal chiral auxiliary should be readily available, easily attached to the substrate, provide high stereocontrol in the key reaction, and be cleaved under mild conditions without racemization of the newly formed stereocenter. The following scaffolds have demonstrated their utility in asymmetric alkylation and serve as the benchmarks for this comparison.
-
Evans' Oxazolidinones: Popularized by David A. Evans, these auxiliaries are derived from amino alcohols and have been successfully applied to a wide range of stereoselective transformations.[1] The rigid oxazolidinone ring and its substituents create a well-defined steric environment that directs the approach of electrophiles to the enolate.[1]
-
Schöllkopf's Bis-lactim Ethers: Established by Ulrich Schöllkopf, this method utilizes a bis-lactim ether derived from a dipeptide, typically of glycine and valine, for the asymmetric synthesis of α-amino acids.[2] The steric bulk of the valine side chain effectively shields one face of the enolate, leading to high diastereoselectivity.[2]
-
Enders' SAMP/RAMP Reagents: Developed by Dieter Enders and E.J. Corey, this method employs the chiral hydrazones (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to achieve asymmetric α-alkylation of aldehydes and ketones.[3] The stereochemical outcome is highly predictable, making it a versatile tool in synthesis.[3]
-
Myers' Pseudoephedrine Amides: Andrew G. Myers reported the use of readily available and inexpensive pseudoephedrine as a chiral auxiliary for the asymmetric alkylation of amides.[4] The reaction proceeds with high diastereoselectivity for a broad range of electrophiles.[5]
-
(S)-4-(2,4-Dimethoxybenzyl)-3-methylpiperazin-2-one: This chiral piperazinone scaffold presents an interesting structural motif for asymmetric induction. The piperazinone ring can adopt a rigid conformation, and the substituents at the 3 and 4 positions have the potential to create a chiral environment that can effectively bias the approach of an electrophile. While chiral piperazinones have been utilized in various asymmetric syntheses, including catalytic asymmetric allylic alkylations, their application as a traditional chiral auxiliary in enolate alkylation is not as extensively documented in publicly available literature.[1][6]
Performance in Asymmetric Alkylation: A Comparative Analysis
The diastereoselective alkylation of an enolate is a key transformation where these chiral auxiliaries demonstrate their efficacy. The following table summarizes the typical performance of the established scaffolds in this reaction. It is important to note that the yields and diastereomeric excess (d.e.) can vary depending on the specific substrate, electrophile, and reaction conditions.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Excess (d.e.) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzyl bromide | >98% | 85-95% |
| Schöllkopf's Bis-lactim Ether | Glycine bis-lactim ether | Benzyl bromide | >95% | 70-90% |
| Enders' SAMP Hydrazone | Propanal SAMP hydrazone | Methyl iodide | >96% | 80-90% |
| Myers' Pseudoephedrine Amide | N-Propionyl pseudoephedrine | Benzyl bromide | >98% | 85-95% |
Data compiled from various sources and represents typical outcomes.
As the table illustrates, the established chiral auxiliaries consistently provide high levels of diastereoselectivity and good to excellent yields in asymmetric alkylation reactions.
Experimental Protocols: A Step-by-Step Guide
Reproducibility is paramount in scientific research. The following are representative experimental protocols for the asymmetric alkylation using the benchmarked chiral auxiliaries.
General Workflow for Asymmetric Alkylation
Caption: A generalized workflow for asymmetric alkylation using a chiral auxiliary.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone
-
Acylation: To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 15 minutes, add propionyl chloride (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature.
-
Enolate Formation and Alkylation: Cool a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq) dropwise. After stirring for 30 minutes, add benzyl bromide (1.2 eq). Stir at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by flash column chromatography.
-
Auxiliary Cleavage: Dissolve the purified product in a mixture of THF and water. Add hydrogen peroxide (excess) followed by lithium hydroxide (excess) and stir at room temperature until the reaction is complete. Acidify the reaction mixture and extract the carboxylic acid product. The chiral auxiliary can be recovered from the aqueous layer.
Protocol 2: Asymmetric Alkylation using a Schöllkopf Bis-lactim Ether
-
Enolate Formation and Alkylation: To a solution of the (S)-valine-derived bis-lactim ether (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise. After 30 minutes, add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by chromatography.
-
Auxiliary Cleavage: Dissolve the alkylated bis-lactim ether in dilute hydrochloric acid and stir at room temperature until hydrolysis is complete. The desired α-amino acid ester and the valine methyl ester can be separated by chromatography.[7]
Protocol 3: Asymmetric Alkylation using an Enders' SAMP Hydrazone
-
Hydrazone Formation: React propanal with (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) in the presence of a dehydrating agent to form the corresponding hydrazone.
-
Enolate Formation and Alkylation: To a solution of the SAMP hydrazone (1.0 eq) in anhydrous diethyl ether at -78 °C, add a solution of lithium diisopropylamide (LDA) (1.05 eq). After stirring for 1 hour, add methyl iodide (1.2 eq) and continue stirring at -78 °C for several hours.
-
Work-up: Quench the reaction with water and extract the product with diethyl ether. Dry the organic layer and concentrate.
-
Auxiliary Cleavage: Cleave the resulting hydrazone by ozonolysis or by treatment with an aqueous oxalic acid solution to yield the α-alkylated aldehyde.[3][8]
Protocol 4: Asymmetric Alkylation using a Myers' Pseudoephedrine Amide
-
Amide Formation: React pseudoephedrine with propionyl chloride in the presence of a base to form the N-propionyl amide.
-
Enolate Formation and Alkylation: To a solution of the pseudoephedrine amide (1.0 eq) and lithium chloride (6.0 eq) in anhydrous THF at -78 °C, add a solution of LDA (2.0 eq). After stirring for 1 hour, add benzyl bromide (1.2 eq) and allow the reaction to warm to 0 °C over several hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Auxiliary Cleavage: The amide can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Alternatively, reduction with lithium aluminum hydride yields the alcohol, and reaction with an organometallic reagent provides the ketone.[7]
Mechanism of Stereocontrol: A Visual Explanation
The high diastereoselectivity observed with these auxiliaries is a direct result of their ability to create a rigid and predictable transition state for the alkylation reaction.
Sources
- 1. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. (S)-3-Methylpiperazin-2-one|CAS 78551-38-9|Supplier [benchchem.com]
- 3. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 4. synarchive.com [synarchive.com]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Lithiated Oppolzer Enolates: Solution Structures, Mechanism of Alkylation, and Origin of Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
